molecular formula C14H8ClF3N2O2 B15584838 NS004

NS004

Cat. No.: B15584838
M. Wt: 328.67 g/mol
InChI Key: WYLYBVMNGZOYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a large conductance calcium-activated potassium channel opener;  structure given in first source

Properties

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-6-(trifluoromethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O2/c15-8-2-4-12(21)11(6-8)20-10-3-1-7(14(16,17)18)5-9(10)19-13(20)22/h1-6,21H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLYBVMNGZOYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NS004 on K+ Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of NS004 Action on Potassium Channels

This compound is a synthetic small molecule, chemically identified as 5-trifluoromethyl-1-(5-chloro-2-hydroxyphenyl)-1,3-dihydro-2H-benzimidazol-2-one, that functions as a potent activator of large-conductance Ca2+-activated potassium (BK) channels.[1] Its primary mechanism involves modulating the gating properties of BK channels to increase potassium efflux, leading to membrane hyperpolarization and subsequent relaxation of excitable cells. This guide provides a comprehensive overview of the molecular interactions, physiological effects, and experimental methodologies associated with the action of this compound on K+ channels.

Primary Mechanism of Action: Activation of BK Channels

This compound directly interacts with BK channels, which are characterized by their large single-channel conductance and dual activation by intracellular calcium (Ca2+) and membrane depolarization.[1][2] The activation of BK channels by this compound is robust and has been demonstrated across various experimental systems, including rat GH3 clonal pituitary tumor cells, rat brain BK channels reconstituted into planar lipid bilayers, and Drosophila Slo BK channels expressed in Xenopus laevis oocytes.[1]

The key effects of this compound on BK channel gating include:

  • Increased Mean Open Time: this compound significantly prolongs the duration for which individual BK channels remain in the open, conductive state.[1][3]

  • Decreased Interburst Interval: The compound reduces the time between bursts of channel openings, leading to more sustained channel activity.[1]

  • Enhanced Voltage and Calcium Sensitivity: this compound causes an apparent increase in the sensitivity of BK channels to both membrane voltage and intracellular Ca2+ concentrations.[1][3] This means that in the presence of this compound, the channels can be activated at more negative membrane potentials and lower Ca2+ levels than under control conditions.

The relaxant effects of this compound on smooth muscle, such as in the guinea-pig trachea, are attributed to this activation of BK channels.[4] This effect is sensitive to blockade by specific BK channel inhibitors like iberiotoxin (B31492) and charybdotoxin, confirming the central role of BK channels in the pharmacological action of this compound.[3][4]

Molecular Interactions

While the precise binding site of this compound on the BK channel has not been fully elucidated, studies on structurally similar BK channel openers suggest a potential mechanism. These activators are thought to functionally interact with the S6/RCK linker, a critical component that connects the transmembrane pore-gate domain (S6) to the intracellular regulatory (RCK) domains.[2] By modulating this linker, this compound likely influences the allosteric communication between the Ca2+ binding sites on the RCK domains and the voltage sensor with the channel's activation gate, thereby facilitating channel opening.[2]

Pharmacological Profile and Specificity

This compound exhibits a degree of selectivity for BK channels. However, like many ion channel modulators, off-target effects have been reported, particularly at higher concentrations. In porcine coronary arterial cells, the action of this compound was found to be dependent on the membrane holding potential, with moderate inhibition of K+ currents at -60 mV and robust stimulation at highly depolarized potentials, suggesting a complex interaction.[5] Furthermore, studies on glioma cells have indicated that this compound can inhibit mitochondrial function, an effect that may be independent of its action on plasma membrane BK channels.[6] At micromolar concentrations, this compound has also been shown to inhibit L-type calcium currents in ventricular myocytes.[7]

There is currently limited evidence to suggest that this compound has significant activity on other subfamilies of potassium channels, such as small-conductance (SK) or intermediate-conductance (IK) Ca2+-activated K+ channels. Studies on the effects of various K+ channel inhibitors on this compound-induced relaxation in guinea-pig trachea showed no modification of the response by apamin (B550111) (an SK channel blocker) or dofetilide, further suggesting a primary action on BK channels.[4]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound action from published studies.

ParameterValueCell/Tissue TypeExperimental ConditionsReference
pIC50 5.48 ± 0.13Guinea-pig isolated tracheaRelaxation of spontaneous tone[4]
EC50 5.4 ± 0.8 µMHuman glioma LN229 cellsDecrease in mitochondrial membrane potential[6]
EC25 8.6 µMIsolated rat heartsIncrease in time to contracture during global ischemia[7]
IC50 9.2 µMRat aortic smooth muscleRelaxation of phenylephrine- and KCl-contracted tissue[7]

Experimental Protocols

The investigation of this compound's mechanism of action relies heavily on electrophysiological techniques, most notably patch-clamp and two-electrode voltage-clamp.

Electrophysiological Recordings

1. Patch-Clamp Technique: This is the gold standard for studying the activity of ion channels in native cells or heterologous expression systems.[8][9]

  • Cell Preparations:

    • Cultured Cell Lines: GH3 clonal pituitary tumor cells are commonly used.[1] Cells are grown in standard culture conditions and are often dissociated using gentle enzymatic treatment before recording.

    • Primary Cells: Smooth muscle cells from tissues like porcine coronary arteries can be enzymatically isolated.[5]

    • Brain Slices: For studying native neuronal channels, thin brain slices are prepared, and neurons are visualized for targeted patching.

  • Recording Configurations:

    • Whole-Cell: This configuration allows for the recording of macroscopic currents from the entire cell membrane.[1][5] The patch pipette is in electrical and diffusional continuity with the cell interior, allowing for control of the intracellular solution.

    • Cell-Attached and Inside-Out: These configurations are used to record the activity of single channels.[1] In the inside-out configuration, the intracellular face of the membrane patch is exposed to the bath solution, allowing for the direct application of this compound and other agents to the intracellular side of the channel.

  • Solutions:

    • Extracellular (Bath) Solution: Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to ~7.4.

    • Intracellular (Pipette) Solution: Typically contains (in mM): KCl or K-gluconate, MgCl2, EGTA (to buffer Ca2+ to a known concentration), HEPES, and ATP, with the pH adjusted to ~7.2.

  • Voltage Protocols: To study the voltage-dependence of this compound's effects, cells are held at a specific holding potential (e.g., -60 mV or 0 mV) and then subjected to a series of depolarizing voltage steps.[5]

2. Two-Electrode Voltage-Clamp (TEVC): This technique is used for studying channels expressed in large cells, such as Xenopus laevis oocytes.[1]

  • Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding the BK channel alpha subunit (e.g., Drosophila Slo).

  • Recording: Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage at a desired level. Currents are then recorded in response to voltage steps in the presence and absence of this compound.

3. Planar Lipid Bilayers: This technique involves reconstituting purified BK channels from native tissues (e.g., rat brain) into an artificial lipid bilayer.[1] This allows for the study of channel activity in a highly controlled, cell-free environment.

Visualizations

Signaling Pathways and Experimental Workflows

NS004_Mechanism_of_Action cluster_drug Pharmacological Agent cluster_channel BK Channel cluster_effects Channel Gating Effects cluster_cellular Cellular Response This compound This compound BK_Channel BK Channel (Slo1 α-subunit) This compound->BK_Channel Activates S6_RCK_Linker S6/RCK Linker Voltage_Sensor Voltage Sensor Domain Ca_Binding_Site Ca²⁺ Binding Site (RCK Domain) Increase_Open_Time ↑ Mean Open Time BK_Channel->Increase_Open_Time Decrease_Interval ↓ Interburst Interval BK_Channel->Decrease_Interval Increase_Sensitivity ↑ Voltage/Ca²⁺ Sensitivity BK_Channel->Increase_Sensitivity K_Efflux ↑ K⁺ Efflux Increase_Open_Time->K_Efflux Decrease_Interval->K_Efflux Increase_Sensitivity->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization

Caption: Mechanism of this compound action on BK channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., enzymatic dissociation) Pipette_Prep Pipette Fabrication & Filling (Intracellular Solution) Seal Approach Cell & Form Gigaohm Seal Cell_Prep->Seal Solutions Prepare Extracellular Solution Pipette_Prep->Seal Solutions->Seal Config Establish Recording Configuration (e.g., Whole-Cell) Seal->Config Baseline Record Baseline Channel Activity Config->Baseline Application Bath Apply this compound Baseline->Application Record_Effect Record this compound Effect Application->Record_Effect Washout Washout & Record Recovery Record_Effect->Washout Analysis Analyze Current Traces (Amplitude, Kinetics, NPo) Washout->Analysis Stats Statistical Comparison (Control vs. This compound) Analysis->Stats

Caption: Workflow for patch-clamp analysis of this compound.

References

Unveiling the Molecular Landscape of NS004: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound NS004, detailing its chemical structure, mechanism of action, and the experimental protocols used to elucidate its function. This compound has garnered interest in the scientific community for its multifaceted activity as a modulator of ion channels and its potential as an inhibitor of mitochondrial function in cancer cells. This document synthesizes key findings to support further research and drug development efforts.

Chemical and Structural Identity of this compound

This compound, a substituted benzimidazolone, is chemically identified as 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one[1]. Its structural and chemical properties are summarized below.

PropertyValue
IUPAC Name 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one[1]
Synonyms NS 004, NS-004[1]
Molecular Formula C14H8ClF3N2O2[1]
Molecular Weight 328.68 g/mol [1]
SMILES O=C1N(c2cc(Cl)ccc2O)c3cc(C(F)(F)F)ccc3N1[1]
InChI Key WYLYBVMNGZOYOH-UHFFFAOYSA-N[1]
CAS Number 141797-92-4[1]

Mechanism of Action and Biological Targets

This compound exhibits a complex pharmacological profile, primarily acting on two distinct classes of ion channels and demonstrating effects on mitochondrial function.

Large-Conductance Calcium-Activated Potassium (BKCa) Channel Opener

This compound is recognized as an opener of large-conductance calcium-activated potassium (BKCa) channels[2]. The opening of these channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This action can modulate cellular excitability and smooth muscle tone[3]. Studies have shown that this compound increases the activity of BKCa channels by increasing the channel's mean open time and decreasing the interburst interval, which suggests an enhancement of the channel's sensitivity to voltage and intracellular calcium[2].

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channel Modulator

In addition to its effect on BKCa channels, this compound also activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel[1]. This activation occurs through a cyclic AMP (cAMP)-independent mechanism. Research indicates that this compound does not elevate intracellular cAMP levels, suggesting a direct interaction with the CFTR protein or a downstream signaling component, rather than acting through the canonical PKA-mediated phosphorylation pathway[1].

Inhibition of Mitochondrial Function in Glioma Cells

This compound has been identified as an inhibitor of mitochondrial function, particularly in glioma cells[1]. Glioma cells often exhibit altered metabolism, with a reliance on glycolysis even in the presence of oxygen (the Warburg effect), and possess dysfunctional mitochondria[4][5]. By targeting these compromised mitochondria, this compound can disrupt the energy metabolism and induce apoptosis in these cancer cells[6].

Quantitative Analysis of this compound Activity

The following table summarizes the quantitative data on the biological activity of this compound from various experimental studies.

ParameterValueExperimental SystemEffect
IC50 9.2 µMPhenylephrine- and KCl-contracted rat aortic smooth muscleRelaxation[7]
EC25 8.6 µMIsolated rat hearts (global ischemia)Increased time to contracture[7]
Concentration Range 0.5 - 10 µMPorcine coronary arterial cells (holding potential -60 mV)Moderate inhibition of K+ current[8]
Concentration 50 µMPorcine coronary arterial cells (holding potential -60 mV)Robust stimulation of K+ current[8]

Signaling Pathways Modulated by this compound

The diverse biological effects of this compound can be attributed to its modulation of distinct signaling pathways.

NS004_BKCa_Pathway This compound This compound BKCa BKCa Channel This compound->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Response Modulation of Cellular Excitability & Smooth Muscle Tone Hyperpolarization->Cellular_Response

This compound activation of the BKCa channel pathway.

NS004_CFTR_Pathway cluster_cAMP cAMP-Independent Mechanism This compound This compound CFTR CFTR Channel This compound->CFTR Activates Cl_efflux Cl- Efflux CFTR->Cl_efflux Ion_Transport Altered Ion Transport Across Epithelium Cl_efflux->Ion_Transport NS004_Mitochondrial_Pathway This compound This compound Mitochondrion Glioma Cell Mitochondrion This compound->Mitochondrion Inhibits Function Dysfunction Mitochondrial Dysfunction (e.g., disrupted ion gradients) Mitochondrion->Dysfunction ROS Increased ROS Dysfunction->ROS Apoptosis Apoptosis ROS->Apoptosis Patch_Clamp_Workflow A Cell Preparation (e.g., enzymatic isolation of porcine coronary arterial cells) B Pipette Fabrication & Filling (Borosilicate glass, filled with intracellular solution) A->B C Seal Formation (Approach cell and apply gentle suction to form a GΩ seal) B->C D Whole-Cell Configuration (Apply further suction to rupture the cell membrane) C->D E Data Acquisition (Baseline) (Record whole-cell currents at a specific holding potential, e.g., -60 mV) D->E F This compound Application (Perfuse cells with extracellular solution containing this compound at varying concentrations) E->F G Data Acquisition (Post-Drug) (Record changes in current in response to this compound) F->G H Data Analysis (Measure current amplitude, kinetics, and construct dose-response curves) G->H

References

The Effect of NS004 on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS004, a synthetic benzimidazolone derivative, is recognized as a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels. While its effects on plasma membrane potential and cellular excitability are well-documented, emerging evidence highlights a significant impact of this compound on mitochondrial function. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial respiration, consolidating available quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways. Understanding the mitochondrial effects of this compound is crucial for researchers investigating its therapeutic potential and for drug development professionals assessing its safety and off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on mitochondrial parameters as reported in the scientific literature.

ParameterCell Type/SystemConcentration of this compoundObserved EffectReference
Mitochondrial Membrane Potential (ΔΨm) Human Glioma (LN229)EC50: 5.4 ± 0.8 µMDecrease in ΔΨm[1]
Mitochondrial Respiration Human Glioma (LN229)Not specifiedInhibition of the mitochondrial respiratory chain[1]
Resting Respiration PC12 cellsNot specifiedIncreased (uncoupling effect)
Maximal Respiration PC12 cellsNot specifiedPartially inhibited
Reactive Oxygen Species (ROS) Production PC12 and AS-30D cellsNot specifiedIncreased
Mitochondrial Swelling Isolated Rat Liver Mitochondria10 µMIncreased Cd2+-induced swelling

Signaling Pathways and Mechanisms of Action

This compound's primary molecular target is the BKCa channel. While these channels are predominantly located on the plasma membrane, functional BKCa channels have also been identified on the inner mitochondrial membrane (mitoBKCa). The opening of mitoBKCa channels by this compound is thought to be the initial event leading to its effects on mitochondrial respiration.

Proposed Signaling Pathway of this compound in Mitochondria

NS004_Mitochondrial_Pathway This compound This compound mitoBKCa mitoBKCa Channel (Inner Mitochondrial Membrane) This compound->mitoBKCa Activates K_influx K+ Influx into Mitochondrial Matrix mitoBKCa->K_influx Mediates Depolarization Mitochondrial Membrane Depolarization (↓ΔΨm) K_influx->Depolarization Complex_I Complex I Inhibition Depolarization->Complex_I Leads to Uncoupling Uncoupling Effect (in some cell types) Depolarization->Uncoupling ETC_Inhibition ↓ Electron Transport Chain Activity Complex_I->ETC_Inhibition ROS_Production ↑ Reactive Oxygen Species (ROS) Production ETC_Inhibition->ROS_Production

Caption: Proposed signaling cascade of this compound's action on mitochondria.

The opening of mitoBKCa channels by this compound leads to an influx of potassium ions (K+) into the mitochondrial matrix. This influx of positive charge disrupts the electrochemical gradient across the inner mitochondrial membrane, causing a decrease in the mitochondrial membrane potential (depolarization). This depolarization is a key event that subsequently leads to the inhibition of the electron transport chain.

A primary target of this inhibitory action appears to be Complex I (NADH:ubiquinone oxidoreductase) of the respiratory chain. The precise mechanism by which mitochondrial depolarization leads to the inhibition of Complex I is still under investigation. One hypothesis is that the altered membrane potential affects the assembly or function of the supercomplexes of the electron transport chain, of which Complex I is a critical component.

The inhibition of the electron transport chain, particularly at Complex I, can lead to an increase in the production of reactive oxygen species (ROS), as electrons leak from the stalled chain and react with molecular oxygen. In some cell types, the depolarization induced by this compound has been described as an "uncoupling effect," where the link between substrate oxidation and ATP synthesis is disrupted, leading to an increase in basal oxygen consumption without a corresponding increase in ATP production.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the effects of this compound on mitochondrial respiration.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health and function. Fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as JC-1 or TMRM/TMRE, are commonly used to measure ΔΨm. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Protocol:

  • Cell Culture: Plate human glioma (LN229) cells in a suitable multi-well plate and culture until they reach the desired confluency.

  • Dye Loading: Wash the cells with a balanced salt solution (e.g., HBSS) and then incubate with a loading solution containing the fluorescent ΔΨm indicator dye (e.g., 5 µg/mL JC-1 or 100 nM TMRM) for 30 minutes at 37°C in the dark.

  • This compound Treatment: After incubation, wash the cells to remove excess dye and replace the medium with a fresh balanced salt solution containing various concentrations of this compound.

  • Fluorescence Measurement: Immediately measure the fluorescence using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths for the chosen dye. For JC-1, both green (monomeric form, indicating low ΔΨm) and red (aggregate form, indicating high ΔΨm) fluorescence are measured. For TMRM/TMRE, a single red fluorescence measurement is taken.

  • Data Analysis: Calculate the ratio of red to green fluorescence for JC-1 or the change in red fluorescence intensity for TMRM/TMRE relative to a vehicle-treated control. An uncoupler such as FCCP should be used as a positive control for complete depolarization.

Measurement of Mitochondrial Oxygen Consumption

Principle: High-resolution respirometry is used to measure the rate of oxygen consumption in intact or permeabilized cells, or in isolated mitochondria. This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and the activity of specific respiratory chain complexes.

Experimental Workflow for Measuring Oxygen Consumption Rate (OCR):

OCR_Workflow start Start: Intact or Permeabilized Cells basal Measure Basal Respiration start->basal oligo Inject Oligomycin (Complex V inhibitor) basal->oligo atp_resp Measure ATP-linked Respiration oligo->atp_resp fccp Inject FCCP (Uncoupler) atp_resp->fccp max_resp Measure Maximal Respiration fccp->max_resp rot_aa Inject Rotenone/Antimycin A (Complex I/III inhibitors) max_resp->rot_aa non_mito Measure Non-Mitochondrial Respiration rot_aa->non_mito end End of Assay non_mito->end

Caption: A typical experimental workflow for a mitochondrial stress test.

Protocol (using intact cells):

  • Cell Seeding: Seed cells (e.g., PC12) in a specialized microplate for extracellular flux analysis (e.g., Seahorse XF plate) and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator for 1 hour.

  • Instrument Calibration: Calibrate the extracellular flux analyzer according to the manufacturer's instructions.

  • Baseline Measurement: Place the cell plate in the analyzer and measure the basal oxygen consumption rate (OCR).

  • Compound Injection and Measurement: Sequentially inject this compound (at various concentrations) and then mitochondrial inhibitors to assess different parameters of mitochondrial respiration:

    • Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.

    • FCCP (a protonophore uncoupler): To measure maximal respiratory capacity.

    • Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The instrument's software calculates the OCR at each stage. The data is then normalized to cell number or protein content.

Measurement of Mitochondrial Complex I Activity

Principle: The activity of Complex I is typically measured spectrophotometrically by following the decrease in absorbance of NADH as it is oxidized. The assay is performed on isolated mitochondria or mitochondrial fractions.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues (e.g., human glioma cells) using differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing phosphate (B84403) buffer, magnesium chloride, and a substrate for Complex I (NADH).

  • Reaction Initiation: Add the isolated mitochondria to the assay buffer.

  • This compound Incubation: Incubate the mitochondrial suspension with various concentrations of this compound for a defined period.

  • Spectrophotometric Measurement: Initiate the reaction by adding NADH and monitor the decrease in absorbance at 340 nm over time.

  • Inhibitor Control: To determine the specific activity of Complex I, perform a parallel assay in the presence of a known Complex I inhibitor, such as rotenone. The rotenone-sensitive rate represents the true Complex I activity.

  • Data Analysis: Calculate the rate of NADH oxidation (change in absorbance per minute) and express it as a percentage of the control (vehicle-treated) activity.

Conclusion

This compound exerts significant effects on mitochondrial respiration, primarily through the activation of mitoBKCa channels, leading to mitochondrial depolarization and subsequent inhibition of the electron transport chain, with Complex I being a key target. These actions can also lead to increased ROS production and, in some cellular contexts, an uncoupling of oxidative phosphorylation. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate the mitochondrial pharmacology of this compound and its implications for both therapeutic applications and potential toxicity. A deeper understanding of these mechanisms will be crucial for the continued development and clinical translation of BKCa channel openers.

References

An In-depth Technical Guide to the NS004 Compound: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the NS004 compound, tailored for researchers, scientists, and drug development professionals. It delves into the discovery, history, and pharmacological profile of this compound, with a focus on its dual activity as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel and an inhibitor of mitochondrial function.

Introduction and Chemical Properties

This compound is a substituted benzimidazolone derivative, identified as a small molecule modulator of ion channels. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Synonyms NS 004, NS-004
CAS Number 141797-92-4
Chemical Formula C₁₄H₈ClF₃N₂O₂
Molecular Weight 328.68 g/mol
Appearance Solid powder

Discovery and History

The exact initial synthesis and discovery of this compound are not prominently detailed in readily available literature, which often focuses on its pharmacological activities. However, research into benzimidazolone derivatives as modulators of ion channels was active in the 1990s and early 2000s. This compound emerged from these research efforts as a compound of interest due to its effects on both CFTR and large-conductance Ca²⁺-activated potassium (BK) channels. Subsequent studies, particularly by Galietta and colleagues, extensively characterized its role as a CFTR potentiator, especially in the context of the G551D mutation in cystic fibrosis.

Mechanism of Action: CFTR Potentiation

This compound is classified as a CFTR potentiator, a class of molecules that enhance the channel gating activity of the CFTR protein located at the cell surface. This action increases the flow of chloride ions through the channel, which is crucial for maintaining hydration of epithelial surfaces.

Signaling Pathway

The potentiation of CFTR by this compound is independent of the cyclic AMP (cAMP) signaling pathway, which is the primary endogenous activation mechanism for CFTR. This compound appears to directly interact with the CFTR protein to increase its open probability. The precise binding site of this compound on the CFTR protein has not been definitively elucidated, but it is hypothesized to bind to a site that allosterically modulates the channel's gating machinery.

CFTR_Potentiation_by_this compound cluster_membrane Cell Membrane cluster_pore CFTR CFTR Channel (Closed State) CFTR_Open CFTR Channel (Open State) CFTR->CFTR_Open Increased Open Probability CFTR_Open->CFTR Channel Closing NS004_ext This compound NS004_ext->CFTR Binds to allosteric site Cl_out Cl⁻ (out) Cl_in Cl⁻ (in) Cl_out->Cl_in PKA PKA PKA->CFTR Phosphorylates (Canonical Pathway) cAMP cAMP cAMP->PKA ATP ATP ATP->CFTR Binds to NBDs

This compound directly potentiates the CFTR channel, increasing its open probability.

Quantitative Data

The potentiating effect of this compound has been quantified in various cellular models, particularly those expressing wild-type (wt) and G551D-mutated CFTR.

Cell Line/MutationParameterValueReference
CHO cells expressing wt-CFTREC₅₀ (Iodide Efflux)~11 µM[1]
CHO cells expressing G551D-CFTR (in the presence of 10 µM forskolin)EC₅₀ (Iodide Efflux)~1.5 µM[1]

Mechanism of Action: Mitochondrial Inhibition

In addition to its effects on CFTR, this compound has been shown to inhibit mitochondrial function. This off-target effect is an important consideration in its overall pharmacological profile.

Signaling Pathway

This compound disrupts the mitochondrial membrane potential, a key component of oxidative phosphorylation. This depolarization leads to an inhibition of the mitochondrial respiratory chain and subsequent reduction in ATP synthesis. The precise complex of the electron transport chain that this compound inhibits has not been definitively identified.

Mitochondrial_Inhibition_by_this compound cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (Complexes I-IV) MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Generates ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Produces MMP->ATP_Synthase Drives NS004_mito This compound NS004_mito->MMP Decreases (Depolarization)

This compound decreases the mitochondrial membrane potential, inhibiting ATP synthesis.

Quantitative Data

The inhibitory effect of this compound on mitochondrial function has been quantified in glioma cells.

Cell LineParameterValueReference
Human glioma LN229 cellsEC₅₀ (Decrease in mitochondrial membrane potential)5.4 ± 0.8 µM

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Iodide Efflux Assay for CFTR Function

This assay measures the rate of iodide efflux from cells, which is an indicator of CFTR channel activity.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either wild-type or G551D-CFTR are cultured to confluence on 96-well plates.

  • Iodide Loading: Cells are incubated with a loading buffer containing sodium iodide (NaI) for 1 hour at 37°C.

  • Efflux Measurement: The loading buffer is replaced with an iodide-free efflux buffer. Aliquots of the efflux buffer are collected at timed intervals.

  • Stimulation: After a baseline efflux is established, the buffer is replaced with one containing the desired concentration of this compound and/or other stimulating agents (e.g., forskolin).

  • Quantification: The iodide concentration in the collected aliquots is measured using an iodide-selective electrode. The rate of iodide efflux is calculated and plotted over time.

  • Data Analysis: The peak rate of iodide efflux is determined, and dose-response curves are generated to calculate the EC₅₀ value of this compound.[1]

Whole-Cell Patch-Clamp Electrophysiology for CFTR Activity

This technique allows for the direct measurement of chloride currents through CFTR channels in the cell membrane.

  • Cell Preparation: CHO cells expressing the CFTR channel of interest are grown on glass coverslips.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution containing CsCl.

  • Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage Clamp: The cell is voltage-clamped at a holding potential of -50 mV. Voltage steps are applied to elicit currents.

  • Drug Application: this compound and other compounds are applied to the cell via a perfusion system.

  • Data Acquisition and Analysis: The resulting chloride currents are recorded and analyzed to determine the effect of this compound on channel conductance and gating properties.[1]

Mitochondrial Membrane Potential Assay (JC-1)

This assay uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential.

  • Cell Culture: Human glioma LN229 cells are cultured in 96-well plates.

  • Drug Treatment: Cells are incubated with varying concentrations of this compound for a specified period.

  • JC-1 Staining: The culture medium is replaced with a medium containing JC-1 dye (typically 2-10 µM) and incubated for 15-30 minutes at 37°C.

  • Fluorescence Measurement: The fluorescence is measured using a fluorescence plate reader or flow cytometer. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence (~590 nm). In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (~530 nm).

  • Data Analysis: The ratio of red to green fluorescence is calculated as a measure of mitochondrial membrane potential. A decrease in this ratio indicates depolarization. Dose-response curves are generated to determine the EC₅₀ of this compound.

Summary and Conclusion

This compound is a dual-activity compound that has been instrumental in the study of CFTR channel function and mitochondrial toxicity. As a potentiator of the CFTR channel, it has shown particular efficacy in rescuing the function of the G551D mutant, providing a valuable tool for cystic fibrosis research. However, its inhibitory effects on mitochondrial function highlight the importance of considering off-target activities in drug development. The experimental protocols detailed in this guide provide a foundation for the continued investigation of this compound and other small molecule modulators of ion channels and cellular metabolism.

References

NS004 as a CFTR Potentiator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. CFTR is a chloride ion channel crucial for maintaining electrolyte and water balance across epithelial surfaces. Mutations in CFTR can lead to the production of thick, sticky mucus, affecting multiple organs, particularly the lungs. One therapeutic strategy for CF is the use of small molecules called potentiators, which aim to enhance the function of CFTR channels that are present at the cell surface but have defective gating.

This technical guide provides an in-depth overview of NS004, a benzimidazolone compound identified as a potentiator of the CFTR channel. It details its mechanism of action, summarizes key quantitative data, and provides relevant experimental protocols for researchers in the field of CF drug discovery.

Mechanism of Action

This compound belongs to the benzimidazolone class of CFTR potentiators. Its mechanism of action is closely related to that of the well-studied flavonoid, genistein. This compound acts on phosphorylated CFTR channels to increase their open probability (Po).[1] This is achieved by modulating the channel's gating kinetics in two distinct ways:

  • Prolonging the Open State: this compound increases the mean open time of the CFTR channel.

  • Shortening the Closed State: It decreases the mean closed time of the channel.[1]

The current model suggests that this compound and other benzimidazolone analogs stabilize the open state of the CFTR channel by inhibiting the hydrolysis of ATP at the second nucleotide-binding domain (NBD2).[1] This inhibition slows the transition from the open to the closed state, thereby increasing the overall channel activity. It is important to note that the potentiating effect of this compound is dependent on the phosphorylation of the CFTR channel by Protein Kinase A (PKA).[1][2]

digraph "CFTR_Gating_and_NS004_Action" { graph [rankdir="LR", splines=true, nodesep=0.8, size="7.6,5", dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Figure 1: Proposed mechanism of this compound on the CFTR gating cycle.

Quantitative Data

The following tables summarize the available quantitative data for the potentiation of CFTR by this compound.

Table 1: Potentiation of ΔF508-CFTR by this compound and Comparators

CompoundEC₅₀ (nM)Cell LineAssayReference
This compound 87 ± 14NIH-3T3Patch-clamp[1]
NS1619472 ± 88NIH-3T3Patch-clamp[1]
Genistein4400 ± 500NIH-3T3Patch-clamp[1]

Table 2: Potentiation of Wild-Type and G551D-CFTR by this compound

CFTR VariantEC₅₀ (µM)Experimental ConditionsCell LineAssayReference
Wild-Type≈ 11PhosphorylatedCHOIodide Efflux & Patch-clamp[2]
G551D≈ 1.5In the presence of 10 µM forskolinCHOIodide Efflux & Patch-clamp[2]

Table 3: Effect of this compound on CFTR Channel Kinetics (Qualitative)

Kinetic ParameterEffect of this compoundProposed MechanismReference
Mean Open TimeIncreasedStabilization of the open state[1]
Mean Closed TimeDecreasedFacilitation of channel opening[1]
Open Probability (Po)IncreasedCombination of increased open time and decreased closed time[1]

Note: Specific quantitative data on the fold-change in mean open time, mean closed time, and open probability for this compound were not available in the reviewed literature.

Experimental Protocols

The characterization of this compound as a CFTR potentiator relies on key electrophysiological techniques. Below are detailed, generalized protocols for these methods.

Whole-Cell Patch-Clamp Protocol for CFTR Potentiation Assay

This protocol is adapted from standard procedures for recording CFTR currents in whole-cell configuration.

1. Cell Preparation:

  • Culture cells (e.g., NIH-3T3 or CHO cells) stably or transiently expressing the CFTR variant of interest on glass coverslips.

  • For ΔF508-CFTR, cells may be incubated at a lower temperature (e.g., 27°C) for 24-48 hours prior to the experiment to promote trafficking of the mutant protein to the cell surface.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 5 glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 CsCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.1 GTP. Adjust pH to 7.2 with CsOH. To activate CFTR, include 100 µg/mL PKA catalytic subunit.

3. Recording Procedure:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -40 mV.

  • Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit CFTR currents.

  • To measure potentiation, first establish a baseline current in the presence of a CFTR agonist (e.g., 10 µM forskolin).

  • Perfuse the cell with the extracellular solution containing the desired concentration of this compound and record the change in current.

  • At the end of the experiment, apply a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured currents are mediated by CFTR.

digraph "Whole_Cell_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,5", dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Figure 2: Experimental workflow for whole-cell patch-clamp assay.

Cell-Attached Patch-Clamp Protocol for Single-Channel Analysis

This protocol allows for the direct observation of the gating behavior of individual CFTR channels.

1. Cell Preparation:

  • As described in the whole-cell protocol.

2. Solutions:

  • Extracellular (Pipette) Solution (in mM): 145 NMDG-Cl, 1 MgCl₂, 2 CaCl₂, 10 TES. Adjust pH to 7.4 with Tris.

  • Intracellular (Bath) Solution (in mM): 145 NMDG-Cl, 1 MgCl₂, 2 CaCl₂, 10 TES. Adjust pH to 7.4 with Tris.

3. Recording Procedure:

  • Form a high-resistance seal on the cell membrane as described above. Do not rupture the patch.

  • Apply a constant holding potential (e.g., +60 mV or -60 mV) across the patch.

  • To activate CFTR, perfuse the bath with a solution containing a cell-permeable adenylyl cyclase activator (e.g., 10 µM forskolin).

  • Record single-channel currents. Openings will appear as discrete steps in the current trace.

  • After recording baseline activity, add this compound to the bath solution and continue recording to observe its effect on channel gating.

  • Analyze the recordings to determine the number of active channels in the patch, the single-channel current amplitude, the open probability (Po), and the mean open and closed times.

digraph "Logical_Relationship" { graph [rankdir="TB", splines=true, nodesep=0.6, size="7.6,5", dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Figure 3: Logical relationship of this compound's properties and effects.

Conclusion

This compound is a potent benzimidazolone-class CFTR potentiator that enhances channel function by increasing its open probability. Its mechanism of action, involving the inhibition of ATP hydrolysis at NBD2, provides a clear rationale for its potentiator activity. While further studies are needed to quantify the precise effects of this compound on single-channel kinetics and to elucidate its binding site, the available data demonstrate its potential as a tool for studying CFTR function and as a lead compound for the development of novel CF therapies. The experimental protocols provided in this guide offer a starting point for researchers aiming to further characterize this compound and other CFTR potentiators.

References

Pharmacological Profile of NS004: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS004, chemically identified as 5-trifluoromethyl-1-(5-chloro-2-hydroxyphenyl)-1,3-dihydro-2H-benzimidazol-2-one, is a synthetic organic compound recognized primarily for its role as a potent activator of large-conductance Ca2+-activated potassium channels (BK channels or KCa1.1). These channels are crucial regulators of neuronal excitability, vascular smooth muscle tone, and neurotransmitter release. The ability of this compound to modulate BK channel activity has positioned it as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and its effects on cellular signaling pathways.

Core Pharmacological Properties

Mechanism of Action: this compound is a BK channel opener. It enhances channel activity by increasing the mean open time and decreasing the interburst interval of the channel. This leads to an increase in the whole-cell outward potassium current, resulting in membrane hyperpolarization. The activity of this compound is concentration-dependent and is potentiated by increases in intracellular calcium concentration.

Chemical and Physical Properties:

PropertyValue
IUPAC Name 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one
Molecular Formula C14H8ClF3N2O2
Molecular Weight 328.68 g/mol
CAS Number 141797-92-4

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the activity of this compound from various experimental systems.

ParameterValueSpecies/Cell TypeExperimental ConditionReference
pIC50 5.48 ± 0.13Guinea-pigTracheal rings, spontaneous tone[1]
EC50 5.4 ± 0.8 µMHumanLN229 glioma cells[2]
Concentration Range for Activity 0.1 - 50 µMVariousElectrophysiological and functional assays[1][3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. Below are protocols for key experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on the total outward potassium current in a single cell.

Cell Preparation:

  • GH3 rat pituitary tumor cells or other suitable cells expressing BK channels are cultured under standard conditions.

  • Cells are dissociated and plated onto glass coverslips 24-48 hours before the experiment.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and free Ca2+ buffered to the desired concentration (e.g., 1 µM) (pH adjusted to 7.2 with KOH).

Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell recording configuration on a selected cell.

  • Hold the cell at a holding potential of -60 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit outward potassium currents.

  • Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 1, 10, 30 µM).

  • Repeat the voltage-step protocol at each concentration of this compound to determine the concentration-dependent effect on the outward current.

  • Data are typically analyzed by measuring the peak outward current at a specific voltage step.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is used to study the effect of this compound on heterologously expressed BK channels.

Oocyte Preparation:

  • Harvest and defolliculate oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the desired BK channel subunits.

  • Incubate the oocytes for 2-5 days to allow for channel expression.

Solutions:

  • Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH adjusted to 7.5 with NaOH).

Recording Procedure:

  • Place an oocyte in the recording chamber perfused with ND96 solution.

  • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

  • Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Apply voltage steps to elicit channel currents.

  • Perfuse the oocyte with ND96 solution containing this compound at various concentrations.

  • Record the currents at each concentration to determine the effect of this compound on the expressed channels.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the direct activation of BK channels. This leads to a cascade of downstream cellular events.

Direct Channel Activation and Membrane Hyperpolarization

NS004_Mechanism This compound This compound BK_Channel BK Channel (KCa1.1) This compound->BK_Channel Binds and Activates K_efflux Increased K+ Efflux BK_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

This compound directly activates BK channels, leading to membrane hyperpolarization.
Downstream Effects in Vascular Smooth Muscle

In vascular smooth muscle cells, the hyperpolarization induced by this compound leads to vasodilation.

NS004_VSMC cluster_0 This compound Action cluster_1 Downstream Signaling in VSMC This compound This compound BK_Channel BK Channel Activation This compound->BK_Channel Hyperpolarization Membrane Hyperpolarization BK_Channel->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Closure Hyperpolarization->VGCC Ca_influx Decreased Intracellular Ca2+ VGCC->Ca_influx MLCK Decreased Myosin Light Chain Kinase (MLCK) Activity Ca_influx->MLCK Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK->Relaxation

This compound-induced hyperpolarization leads to vasodilation in smooth muscle.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the pharmacological characterization of this compound.

NS004_Workflow cluster_0 Primary Screening cluster_1 Electrophysiological Confirmation cluster_2 Functional Assays cluster_3 Selectivity & Off-Target Profiling HTS High-Throughput Screen (e.g., FLIPR) Patch_Clamp Whole-Cell & Single-Channel Patch Clamp HTS->Patch_Clamp TEVC Two-Electrode Voltage Clamp (Oocyte Expression) HTS->TEVC Tissue_Bath Isolated Tissue Bath (e.g., Tracheal Rings) Patch_Clamp->Tissue_Bath TEVC->Tissue_Bath Selectivity Screening against other ion channels and receptors Tissue_Bath->Selectivity

A typical experimental workflow for characterizing this compound.

Selectivity and Off-Target Effects

While this compound is primarily known as a BK channel activator, it is important to consider its potential off-target effects. One study reported that this compound can inhibit mitochondrial function in glioma cells, with an EC50 of 5.4 µM for decreasing the mitochondrial membrane potential[2]. This effect was accompanied by an inhibition of the mitochondrial respiratory chain. It is crucial for researchers to consider these potential off-target effects when interpreting experimental results.

Structure-Activity Relationship (SAR) and Pharmacokinetics

Currently, there is limited publicly available information regarding the structure-activity relationship of this compound and its analogs. Similarly, comprehensive pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound in preclinical models are not widely reported. Further research in these areas would be beneficial for the development of more potent and selective BK channel modulators based on the this compound scaffold.

Conclusion

This compound is a valuable pharmacological tool for the study of BK channels. Its ability to potently activate these channels has facilitated the elucidation of their roles in various physiological processes. This guide provides a summary of the current knowledge on the pharmacological profile of this compound. However, it is evident that further research is needed to fully characterize its quantitative pharmacology, detailed signaling mechanisms, and in vivo properties to support its potential development as a therapeutic agent. Researchers utilizing this compound should be mindful of its potential off-target effects, particularly on mitochondrial function.

References

In-Depth Technical Guide to NS004 (CAS Number: 141797-92-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

NS004, with the CAS number 141797-92-4, is a synthetic organic compound belonging to the benzimidazolone class. It is recognized for its multifaceted biological activities, primarily as a potent activator of large-conductance Ca2+-activated potassium (BK) channels and as an opener of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2] Additionally, this compound has been identified as an inhibitor of mitochondrial function in glioma cells.[1]

PropertyValueReference
IUPAC Name 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one[2]
Synonyms NS 004, NS-004[3]
Molecular Formula C14H8ClF3N2O2[2]
Molecular Weight 328.68 g/mol [2]
CAS Number 141797-92-4[2]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for the biological activities of this compound.

ParameterTarget/SystemCell LineValueReference
EC50 Mitochondrial Membrane Potential DecreaseHuman Glioma LN2295.4 ± 0.8 µM[4]
Concentration for Activation Noisy Outward K+ Current (low intracellular Ca2+)Pulmonary Artery Smooth Muscle Cells10-50 µM[1]
Concentration for Inhibition Smooth Inactivating Outward K+ CurrentPulmonary Artery Smooth Muscle Cells50 µM[1]
Concentration for Inhibition Delayed Rectifier K+ ChannelPulmonary Artery Smooth Muscle Cells10-50 µM[1]

Mechanism of Action and Signaling Pathways

This compound exerts its effects through distinct mechanisms on different cellular targets.

Activation of Large-Conductance Ca2+-Activated Potassium (BK) Channels

This compound is a potent activator of BK channels, which are crucial regulators of neuronal excitability and smooth muscle tone.[5][6] It increases the channel's open probability by affecting its gating kinetics. Specifically, this compound increases the mean open time of the channel and decreases the interburst interval, leading to an overall increase in K+ efflux.[7] This effect is synergistic with intracellular Ca2+, meaning that at higher intracellular Ca2+ concentrations, this compound is more efficacious in activating BK channels and inducing cell hyperpolarization.[1] The activation of BK channels by this compound provides a negative feedback mechanism to limit excessive neuronal firing and promote smooth muscle relaxation.[5][6]

Below is a diagram illustrating the signaling pathway of this compound-mediated BK channel activation.

NS004_BK_Channel_Activation cluster_membrane This compound This compound BK_channel BK Channel (Large-Conductance Ca2+- activated K+ Channel) This compound->BK_channel Activates K_efflux K+ Efflux BK_channel->K_efflux Increases Membrane Plasma Membrane Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_excitability Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Ca_influx Ca2+ Influx (Voltage-gated Ca2+ channels) Ca_influx->BK_channel Sensitizes Neuron Neuron Smooth_muscle Smooth Muscle Cell

This compound activates BK channels, leading to K+ efflux and hyperpolarization.
Opening of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel

This compound also functions as an opener of the CFTR chloride channel.[2] The activation of CFTR by this compound is independent of the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway, which is the canonical mechanism for CFTR activation. This suggests a direct or alternative modulatory effect on the channel protein itself. By opening the CFTR channel, this compound facilitates the transport of chloride ions across the apical membrane of epithelial cells. This is a critical function for maintaining hydration of epithelial surfaces, and its potentiation is a key therapeutic strategy in cystic fibrosis.[8][9]

The following diagram depicts the activation of the CFTR channel by this compound.

NS004_CFTR_Activation cluster_membrane This compound This compound CFTR CFTR Channel This compound->CFTR Opens (cAMP-independent) Cl_transport Cl- Transport CFTR->Cl_transport Facilitates Membrane Apical Membrane of Epithelial Cell Hydration Epithelial Surface Hydration Cl_transport->Hydration Maintains cAMP_PKA cAMP/PKA Pathway cAMP_PKA->CFTR Canonical Activation NS004_Mitochondrial_Inhibition This compound This compound Mitochondria Glioma Cell Mitochondria This compound->Mitochondria Membrane_Potential Decreased Mitochondrial Membrane Potential Mitochondria->Membrane_Potential Induces Respiratory_Chain Inhibition of Mitochondrial Respiratory Chain Membrane_Potential->Respiratory_Chain Leads to

References

Benzimidazolone Derivatives: A Technical Guide to Ion Channel Activation and Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazolone core is a privileged scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant modulatory effects on various ion channels. These channels, critical for cellular excitability and signaling, are implicated in a multitude of physiological processes and pathological conditions. This technical guide provides an in-depth overview of benzimidazolone derivatives as activators and blockers of key ion channels, with a focus on their quantitative effects, the experimental methodologies used to characterize them, and the underlying signaling pathways.

Benzimidazolone Derivatives as Ion Channel Modulators

Benzimidazolone derivatives have been shown to modulate a variety of ion channels, including potassium, sodium, and calcium channels. Their effects can be either activating or inhibitory, depending on the specific derivative and the ion channel subtype.

Potassium Channel Activators

Benzimidazolone derivatives are well-documented as potent activators of large-conductance Ca2+-activated K+ (BK) channels and intermediate-conductance Ca2+-activated K+ (IK) channels.

  • BK Channel Activation: The benzimidazolone derivative NS 1619 is a classic example of a BK channel activator. It induces a significant negative shift in the voltage-dependence of channel activation, leading to increased channel opening at physiological membrane potentials.[1] This effect is dose-dependent and results in hyperpolarization of the cell membrane, contributing to smooth muscle relaxation.[1]

  • IK Channel Activation and Chloride Secretion: Derivatives such as 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) are potent activators of IK channels. The activation of these channels on the basolateral membrane of epithelial cells is a critical step in driving chloride secretion.[2] This effect has therapeutic potential for conditions like cystic fibrosis.[2]

Sodium and Calcium Channel Blockers

In contrast to their activating effects on certain potassium channels, specific benzimidazolone derivatives have been developed as potent blockers of voltage-gated sodium (Nav) and calcium (Cav) channels, which are key targets for the treatment of pain.

  • Nav1.8 Channel Blockade: The voltage-gated sodium channel Nav1.8 plays a crucial role in the transmission of pain signals in peripheral sensory neurons.[3] Benzimidazole derivatives have been optimized to be potent and selective blockers of Nav1.8.[3][4] For instance, the compound PF-06305591 demonstrates high affinity for the inactivated state of the channel.[3]

  • T-type Calcium Channel Blockade: T-type calcium channels (Cav3) are involved in neuronal excitability and have been linked to various pain states.[5][6] Benzimidazolonepiperidine compounds have been identified as potent blockers of T-type calcium channels, with some enantiomers showing stereospecific effects.[7]

Quantitative Data on Benzimidazolone Derivatives

The following tables summarize the quantitative data for representative benzimidazolone derivatives and their effects on various ion channels.

CompoundChannel TargetEffectQuantitative MeasureCell Type/SystemReference
NS 1619BK ChannelActivationShifts activation curve by up to -50 mVAortic smooth muscle cells[1]
DCEBIOIK ChannelActivationEC50 = 41 ± 1 µM (for Isc stimulation)Mouse jejunum[2]
PF-06305591Nav1.8 ChannelBlockadeIC50 = 15 nMRecombinantly expressed hNav1.8[4]
3-14-3-ST-type Ca2+ ChannelsBlockadeSimilar IC50 across Cav3.1-3.3Transiently expressed Cav3.1-3.3[7]

Experimental Protocols

The characterization of benzimidazolone derivatives as ion channel modulators relies on a variety of biophysical techniques. Detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring ion channel activity.

  • Objective: To determine the effect of a benzimidazolone derivative on the currents mediated by a specific ion channel.

  • Methodology:

    • Cell Preparation: Cells endogenously expressing or heterologously overexpressing the ion channel of interest (e.g., HEK293 cells, dorsal root ganglion neurons) are cultured on glass coverslips.[8][9]

    • Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an appropriate internal solution.[8]

    • Seal Formation: A high-resistance "giga-ohm" seal is formed between the micropipette and the cell membrane.[8]

    • Whole-Cell Configuration: The membrane patch under the pipette is ruptured to allow electrical access to the entire cell.[8]

    • Voltage-Clamp Protocol: The membrane potential is clamped at a specific holding potential (e.g., -100 mV for Nav1.8 and T-type channels) to keep the channels in a resting state.[8][9] Depolarizing voltage steps are then applied to elicit channel opening and ionic currents.

    • Compound Application: The benzimidazolone derivative is applied to the cell via a perfusion system at various concentrations.[8]

    • Data Analysis: The effect of the compound on the current amplitude, voltage-dependence, and kinetics is measured and analyzed to determine parameters like IC50 or EC50.[8]

  • Representative Solutions:

    • External Solution (for Nav1.8): (in mM) 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.[10]

    • Internal Solution (for Nav1.8): (in mM) 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES, pH 7.2 with CsOH.[10]

    • External Solution (for T-type Ca2+ channels): (in mM) 160 TEACl, 2 CaCl2, 10 HEPES, pH 7.4 with TEAOH.[9]

    • Internal Solution (for T-type Ca2+ channels): (in mM) 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, 0.6 GTP, pH 7.2 with CsOH.[9]

Short-Circuit Current (Isc) Measurement

This technique is used to measure net ion transport across an epithelial monolayer.

  • Objective: To assess the effect of benzimidazolone derivatives on transepithelial chloride secretion.

  • Methodology:

    • Epithelial Monolayer Culture: Epithelial cells (e.g., T84, Calu-3) are grown on permeable supports to form a confluent monolayer.[11][12]

    • Ussing Chamber: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.[11]

    • Short-Circuiting: The transepithelial voltage is clamped to 0 mV, and the current required to do so (the short-circuit current, Isc) is measured. This Isc is a measure of net electrogenic ion transport.[11]

    • Compound Addition: The benzimidazolone derivative is added to the basolateral side of the epithelium.[11]

    • Data Analysis: An increase in Isc is indicative of stimulated anion secretion (primarily chloride). The EC50 of the compound can be determined from the concentration-response curve.[2][11]

Signaling Pathways and Mechanisms of Action

The modulation of ion channels by benzimidazolone derivatives initiates downstream signaling cascades that mediate their physiological effects.

BK Channel Activation and Smooth Muscle Relaxation

The activation of BK channels in vascular smooth muscle cells by benzimidazolone derivatives leads to membrane hyperpolarization. This hyperpolarization closes voltage-gated Ca2+ channels, reducing Ca2+ influx and promoting muscle relaxation.

BK_Channel_Activation Benzimidazolone Benzimidazolone Derivative BK_Channel BK Channel Benzimidazolone->BK_Channel Activates K_Efflux K+ Efflux BK_Channel->K_Efflux Increases Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Reduces

BK Channel Activation Pathway
IK Channel Activation and Chloride Secretion

In epithelial cells, the activation of basolateral IK channels by benzimidazolone derivatives hyperpolarizes the cell membrane, which increases the electrochemical driving force for chloride to exit the cell through apical chloride channels like CFTR.

IK_Channel_Chloride_Secretion cluster_basolateral Basolateral Membrane cluster_apical Apical Membrane Benzimidazolone Benzimidazolone Derivative IK_Channel IK Channel Benzimidazolone->IK_Channel Activates K_Efflux K+ Efflux IK_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization CFTR CFTR Cl_Secretion Cl- Secretion CFTR->Cl_Secretion Mediates Hyperpolarization->Cl_Secretion Increases Driving Force For Nav1_8_Pain_Signaling Noxious_Stimulus Noxious Stimulus Nociceptor Nociceptor Noxious_Stimulus->Nociceptor Nav1_8 Nav1.8 Channel Nociceptor->Nav1_8 Activates Action_Potential Action Potential Propagation Nav1_8->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Benzimidazolone Benzimidazolone Derivative Benzimidazolone->Nav1_8 Blocks T_type_Ca_Channel_Blockade Depolarization Subthreshold Depolarization T_type_Channel T-type Ca2+ Channel Depolarization->T_type_Channel Activates Ca_Influx Ca2+ Influx T_type_Channel->Ca_Influx Burst_Firing Neuronal Burst Firing Ca_Influx->Burst_Firing Benzimidazolone Benzimidazolone Derivative Benzimidazolone->T_type_Channel Blocks

References

The Role of the BK Channel Opener NS004 in Glioma Cell Fate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat human cancers. The elucidation of novel therapeutic targets and the mechanisms by which they induce glioma cell death is paramount for the development of more effective treatment strategies. Large-conductance Ca2+-activated potassium (BK) channels are highly expressed in glioma cells and have emerged as a potential therapeutic target.[1] This technical guide explores the role of NS004, a benzimidazolone derivative and a known BK channel opener, in the context of glioma cell apoptosis. While the direct apoptotic effects of this compound on glioma cells are a subject of ongoing investigation, this document summarizes the current understanding of its molecular interactions and the broader implications of BK channel modulation in glioma cell death pathways.

Core Mechanism of this compound in Glioma Cells

This compound has been identified as a potent opener of BK channels. In the context of glioma cells, its primary documented effect is on mitochondrial function. Specifically, this compound has been shown to decrease the mitochondrial membrane potential and inhibit the mitochondrial respiratory chain in the human glioma cell line LN229.[2] The depolarization of the mitochondrial membrane is a critical event in the intrinsic pathway of apoptosis. However, it is noteworthy that one study reported that this inhibition of mitochondrial function by this compound did not lead to a decrease in cell survival as measured by lactate (B86563) dehydrogenase release.[2]

Conversely, other BK channel openers, such as CGS7181 and CGS7184, have been demonstrated to induce cell death in glioma cells.[1] This cell death, however, was found to be caspase-independent and instead mediated by an increase in cytosolic calcium concentration and the subsequent activation of calpains.[1] This suggests that the downstream effects of BK channel opening in glioma cells may be compound-specific and could involve non-apoptotic cell death pathways.

Signaling Pathways

The precise signaling cascade initiated by this compound in glioma cells leading to cell death remains to be fully elucidated. Based on its known effects on mitochondria and the actions of other BK channel openers, a hypothetical signaling pathway can be proposed.

Hypothetical Signaling Pathway of this compound in Glioma Cells

NS004_Signaling_Pathway This compound This compound BK_channel Mitochondrial BK Channel This compound->BK_channel Opens Mito_Depolarization Mitochondrial Membrane Depolarization BK_channel->Mito_Depolarization Complex_I_Inhibition Inhibition of Mitochondrial Complex I Mito_Depolarization->Complex_I_Inhibition Apoptosis Apoptosis Complex_I_Inhibition->Apoptosis Potential Outcome Apoptosis_Workflow Start Glioma Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot (Bcl-2, Bax) Treatment->Western Caspase Caspase-3 Activity Assay Treatment->Caspase Cytochrome Cytochrome c Release Assay Treatment->Cytochrome Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Western->Data_Analysis Caspase->Data_Analysis Cytochrome->Data_Analysis

References

Preliminary Studies on NS004 Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific preliminary toxicity studies for a compound designated "NS004". The following technical guide has been constructed as a comprehensive template, based on established preclinical toxicology testing principles, to aid researchers, scientists, and drug development professionals in the documentation and presentation of preliminary toxicity data for a novel compound such as this compound.

Introduction

The preclinical safety evaluation of any new investigational drug is a critical step in the drug development process. This document outlines the typical preliminary in vitro and in vivo toxicity studies conducted to characterize the safety profile of a novel compound, herein referred to as this compound. The data and methodologies presented are illustrative and intended to serve as a framework for the systematic assessment of potential toxicities.

In Vitro Toxicity Assessment

In vitro toxicity studies are essential for early-stage safety screening, providing data on the cytotoxic potential of a compound against various cell lines. These assays help in understanding the mechanism of toxicity and in dose selection for subsequent in vivo studies.

Cytotoxicity in Human Cell Lines

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer and normal cell lines after a 72-hour exposure period.

Data Summary:

Cell LineCell TypeIC50 (µM) of this compoundPositive Control (e.g., Doxorubicin) IC50 (µM)
A549Human Lung Carcinoma[Insert Data][Insert Data]
HepG2Human Hepatocellular Carcinoma[Insert Data][Insert Data]
HEK293Human Embryonic Kidney[Insert Data][Insert Data]
HUVECHuman Umbilical Vein Endothelial[Insert Data][Insert Data]

Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.01 to 100 µM) in triplicate for 72 hours. A vehicle control and a positive control are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by non-linear regression analysis.

In Vivo Toxicity Assessment

In vivo studies are conducted to evaluate the systemic toxicity and to determine the safety profile of this compound in a living organism.

Acute Toxicity in Rodents

Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound in mice following a single intravenous administration.

Data Summary:

Dose Group (mg/kg)Number of AnimalsMortalityClinical ObservationsBody Weight Change (%)
Vehicle Control10 (5M, 5F)0/10Normal[Insert Data]
1010 (5M, 5F)0/10Normal[Insert Data]
3010 (5M, 5F)0/10Piloerection, lethargy (reversible within 24h)[Insert Data]
10010 (5M, 5F)2/10Severe lethargy, ataxia, hunched posture[Insert Data]
30010 (5M, 5F)10/10[Insert Data][Insert Data]

Table 2: Acute Toxicity of this compound in Mice.

Experimental Protocol: Acute Toxicity Study
  • Animal Model: Healthy, young adult CD-1 mice (8-10 weeks old) are used. Animals are acclimated for at least one week before the experiment.

  • Dose Administration: this compound is administered as a single intravenous injection at escalating doses. A control group receives the vehicle.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

  • Data Analysis: The MTD is determined as the highest dose that does not cause mortality or serious clinical signs.

Signaling Pathways and Experimental Workflows

Visualizing potential mechanisms of toxicity and experimental procedures is crucial for clear communication and understanding.

Hypothetical Toxicity Pathway

The following diagram illustrates a hypothetical signaling pathway that could be involved in this compound-induced cytotoxicity, such as the induction of apoptosis through the activation of caspase cascades.

This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor Binds to UpstreamKinase Upstream Kinase Cascade CellSurfaceReceptor->UpstreamKinase Activates Mitochondria Mitochondria UpstreamKinase->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental Workflow for In Vivo Toxicity Assessment

This diagram outlines the typical workflow for conducting an in vivo acute toxicity study.

Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Dose Groups Acclimatization->Randomization Dosing Single IV Dose Administration Randomization->Dosing Observation Clinical Observation & Body Weight (14 days) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy DataAnalysis Data Analysis (MTD Determination) Necropsy->DataAnalysis

Caption: Workflow for an in vivo acute toxicity study.

Conclusion

This technical guide provides a foundational framework for the presentation of preliminary toxicity data for a novel compound, this compound. The illustrative data and protocols for in vitro and in vivo studies, along with the visual representations of a hypothetical signaling pathway and experimental workflow, are designed to ensure a clear and comprehensive communication of preclinical safety findings. Adherence to such a structured approach is paramount for informed decision-making in the drug development process.

Methodological & Application

Application Notes and Protocols for NS004 in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS004 is a potent small-molecule activator of large-conductance Ca²⁺-activated potassium channels (BK channels, also known as Maxi-K or KCa1.1).[1][2] These channels are ubiquitously expressed and play crucial roles in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.[3] this compound enhances BK channel activity by increasing the channel's mean open time and decreasing the interburst interval, effectively increasing the probability of the channel being in an open state.[1][2] This modulation of BK channels makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels and for the screening of novel therapeutic agents targeting them.

These application notes provide a detailed protocol for utilizing this compound in whole-cell patch clamp experiments to characterize its effects on BK channels.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative effects of this compound on cellular and channel properties as determined by electrophysiological and other biophysical methods.

ParameterValueCell Type / SystemExperimental ConditionsCitation
Effect on Whole-Cell K⁺ Current (IK) Concentration-dependent augmentationPorcine coronary arterial cellsHolding potential: 0 mV[4]
Moderate inhibition (0.5-10 µM), robust stimulation (50 µM) at highly depolarized potentialsPorcine coronary arterial cellsHolding potential: -60 mV[4]
Effect on Single BK Channel Activity Increased mean open time, decreased interburst intervalGH3 cells and rat brain BK channels in planar lipid bilayersNot specified[1][2]
Effect on Mitochondrial Membrane Potential EC₅₀ = 5.4 ± 0.8 µM (depolarization)Human glioma LN229 cellsIn situ measurement

Signaling Pathway: Allosteric Activation of BK Channels by this compound

BK channels are allosterically regulated by both membrane voltage and intracellular calcium (Ca²⁺). The channel's activation involves a conformational change in its voltage-sensing domain (VSD) in response to membrane depolarization and the binding of Ca²⁺ to its intracellular regulatory domains. This compound, as a BK channel opener, is believed to act as an allosteric modulator that stabilizes the open conformation of the channel, thereby increasing the channel's open probability at a given voltage and Ca²⁺ concentration. This positive modulation results in an increased K⁺ efflux and subsequent membrane hyperpolarization.

BK_Channel_Activation Allosteric Activation of BK Channel by this compound cluster_membrane Cell Membrane cluster_effects Downstream Effects BK_channel BK Channel (Closed State) BK_channel_open BK Channel (Open State) BK_channel->BK_channel_open Channel Gating K_efflux K⁺ Efflux BK_channel_open->K_efflux Depolarization Membrane Depolarization Depolarization->BK_channel Activates Voltage Sensor Ca_influx Increased Intracellular Ca²⁺ Ca_influx->BK_channel Binds to Ca²⁺ Bowl This compound This compound This compound->BK_channel Allosteric Modulation Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Patch_Clamp_Workflow Workflow for Whole-Cell Patch Clamp Experiment with this compound prep Cell Preparation (e.g., enzymymatic dissociation or cell culture) solutions Prepare Intracellular and Extracellular Solutions prep->solutions pipette Pull and Fire-Polish Patch Pipettes solutions->pipette setup Mount Cell-Containing Coverslip in Recording Chamber pipette->setup seal Approach Cell and Form Gigaohm Seal setup->seal whole_cell Rupture Membrane to Achieve Whole-Cell Configuration seal->whole_cell control Record Baseline BK Currents (Control) whole_cell->control application Perfuse this compound (at desired concentrations) control->application recording Record BK Currents in the Presence of this compound application->recording washout Washout this compound recording->washout analysis Data Analysis (e.g., current-voltage relationship, dose-response curve) washout->analysis

References

Application Notes and Protocols for NS004 in Cystic Fibrosis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This protein functions as a chloride and bicarbonate channel in epithelial cells. The most common mutation, ΔF508, leads to a misfolded protein that is retained in the endoplasmic reticulum and degraded, resulting in reduced channel activity at the cell surface. NS004 is a benzimidazolone compound that acts as a potentiator of the CFTR channel. It has been shown to enhance the activity of both wild-type and mutant CFTR, including the common ΔF508 variant, that reaches the cell membrane. These application notes provide a comprehensive overview of the use of this compound in CF research models, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

This compound is a CFTR potentiator that increases the channel's open probability in a cyclic AMP (cAMP)-independent manner. Unlike activators that increase intracellular cAMP levels, this compound does not stimulate protein kinase A (PKA) or inhibit phosphatase activity.[1] The proposed mechanism of action for this compound and other benzimidazolones is the stabilization of the open state of the CFTR channel. This is achieved by inhibiting the hydrolysis of ATP at the second nucleotide-binding domain (NBD2).[2] By slowing down this closing step of the gating cycle, this compound effectively increases the mean open time of the channel, leading to greater ion transport.

Quantitative Data

The efficacy of this compound as a CFTR potentiator has been quantified in various in vitro models. The following tables summarize the key quantitative data from published studies.

Research Model CFTR Variant Parameter Value Reference
Transfected NIH-3T3 cellsΔF508-CFTREC5087 ± 14 nM[3]

Table 1: Potency of this compound in potentiating ΔF508-CFTR activity.

Research Model CFTR Variant Parameter Effect of this compound Reference
Transfected NIH-3T3 cellsΔF508-CFTRChannel Open TimeIncreased[2]
Transfected NIH-3T3 cellsΔF508-CFTRChannel Closed TimeDecreased[2]

Table 2: Effect of this compound on ΔF508-CFTR channel kinetics.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the effect of this compound on CFTR function in various research models.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This protocol is adapted for use with primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI).

Materials:

  • Primary HBE cells cultured on permeable supports (e.g., Transwell®)

  • Ussing chamber system (e.g., EasyMount)

  • Voltage-clamp amplifier

  • Krebs-bicarbonate Ringer's solution (KBR)

  • Forskolin (B1673556) (to raise cAMP levels and activate PKA-dependent CFTR)

  • This compound

  • CFTR inhibitor (e.g., CFTRinh-172)

  • Amiloride (B1667095) (to block epithelial sodium channels, ENaC)

Procedure:

  • Equilibrate the Ussing chamber with KBR solution at 37°C and bubble with 95% O2/5% CO2.

  • Mount the permeable support with the HBE cell monolayer in the Ussing chamber.

  • Allow the short-circuit current (Isc) to stabilize.

  • Add amiloride (100 µM) to the apical chamber to inhibit ENaC-mediated sodium absorption.

  • Once the Isc has reached a new stable baseline, add forskolin (10 µM) to the apical and basolateral chambers to activate CFTR.

  • After the forskolin-stimulated Isc has stabilized, add this compound in a cumulative, dose-dependent manner to the apical chamber. Record the change in Isc at each concentration.

  • At the end of the experiment, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the observed current is CFTR-dependent.

  • The this compound-potentiated CFTR current is calculated as the difference between the peak current after this compound addition and the current after CFTR inhibition.

Patch-Clamp Electrophysiology for Single-Channel Recordings

Patch-clamp electrophysiology allows for the direct measurement of the activity of individual ion channels, providing insights into channel gating kinetics. This protocol is for whole-cell recordings in a cell line expressing the ΔF508-CFTR mutant (e.g., CFBE41o-).

Materials:

  • CFBE41o- cells stably expressing ΔF508-CFTR

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette solution (intracellular)

  • Bath solution (extracellular)

  • Forskolin

  • This compound

Procedure:

  • Plate the CFBE41o- cells on glass coverslips 24-48 hours before the experiment.

  • Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 3-5 MΩ when filled with pipette solution.

  • Place a coverslip with the cells in the recording chamber and perfuse with the bath solution.

  • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • To activate CFTR, perfuse the cell with a bath solution containing forskolin (10 µM).

  • Once a stable CFTR current is observed, perfuse the cell with a solution containing forskolin and the desired concentration of this compound.

  • Record the change in whole-cell current. The effect of this compound on channel open probability, open time, and closed time can be analyzed from these recordings.

Visualizations

Signaling Pathway of CFTR Activation and Potentiation by this compound

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Gating CFTR_Open->CFTR Gating PKA PKA R_Domain R-Domain PKA->R_Domain Phosphorylation ATP ATP NBD1 NBD1 ATP->NBD1 NBD2 NBD2 ATP->NBD2 This compound This compound This compound->NBD2 Inhibits Hydrolysis NBD1->CFTR_Open Dimerization NBD2->CFTR_Open ADP ADP + Pi NBD2->ADP ATP Hydrolysis ADP->CFTR Channel Closing R_Domain->CFTR Conformational Change

Caption: CFTR channel gating and potentiation by this compound.

Experimental Workflow for Screening and Validation of CFTR Potentiators

Potentiator_Screening_Workflow Start Compound Library HTS High-Throughput Screening (e.g., FLIPR Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & EC50 Determination Hit_ID->Dose_Response Active Compounds Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Ussing_Chamber Ussing Chamber Assay (Primary Epithelial Cells) Lead_Selection->Ussing_Chamber Potent Compounds Patch_Clamp Patch-Clamp Electrophysiology (Single Channel Analysis) Lead_Selection->Patch_Clamp Potent Compounds Validation In Vitro Validation Ussing_Chamber->Validation Patch_Clamp->Validation Preclinical Preclinical Animal Models Validation->Preclinical End Clinical Trials Preclinical->End

Caption: Workflow for CFTR potentiator drug discovery.

Conclusion

This compound serves as a valuable research tool for investigating the mechanisms of CFTR potentiation and for the preclinical evaluation of therapeutic strategies for cystic fibrosis. Its cAMP-independent mechanism of action provides an alternative pathway for enhancing CFTR function. The protocols and data presented here offer a framework for researchers to effectively utilize this compound in their cystic fibrosis research models. Further studies in more physiologically relevant systems, such as patient-derived organoids, will be crucial to fully elucidate the therapeutic potential of this compound and similar compounds.

References

Application Notes and Protocols for Studying Mitochondrial Dysfunction with NS004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing NS004, a benzimidazolone derivative, for investigating mitochondrial dysfunction. This compound is primarily known as a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels, which are also present in the inner mitochondrial membrane (mitoBKCa). By modulating these channels, this compound offers a valuable tool to probe the roles of mitochondrial ion homeostasis in cell physiology and pathology. However, researchers should be aware of its potential off-target effects, including the inhibition of Complex I of the electron transport chain.

Data Presentation

The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial function as reported in the scientific literature.

Table 1: Effect of this compound on Mitochondrial Membrane Potential

Cell TypeParameterValueReference
Human Glioma LN229EC50 for mitochondrial membrane potential decrease5.4 ± 0.8 µM

Table 2: Effects of this compound on Mitochondrial and Cellular Respiration

Cell Type/SystemConcentrationEffectReference
Human Glioma LN229 cellsNot specifiedInhibition of mitochondrial respiratory chain
Isolated rat liver mitochondria10 µMDid not significantly affect Cd2+-impaired respiration[1]
PC12 cellsNot specifiedIncreased resting respiration (uncoupling effect) after 3h; Partial inhibition of maximal respiration after 5 and 24h[1]

Table 3: Effects of this compound on Cell Viability

Cell TypeConcentrationEffectReference
Human Glioma LN229 cellsNot specifiedNo effect on cell survival (measured by LDH release)
PC12 cellsNot specifiedTransient protection against Cd2+-induced decrease in cell viability after 3h[1]
AS-30D cellsNot specifiedIncreased apoptosis[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways of this compound in inducing mitochondrial dysfunction and a general experimental workflow for its study.

NS004_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Off-Target Effects mitoBKCa mitoBKCa Channel MMP Mitochondrial Membrane Potential mitoBKCa->MMP K+ influx ComplexI Complex I ROS ROS Production ComplexI->ROS e- leak Respiration Mitochondrial Respiration ComplexI->Respiration e- transfer MMP->ROS Depolarization Respiration->MMP H+ pumping Ca_release Intracellular Ca2+ Release Calpain Calpain Activation Ca_release->Calpain Cytotoxicity Cytotoxicity Calpain->Cytotoxicity This compound This compound This compound->mitoBKCa Activates This compound->ComplexI Inhibits This compound->Ca_release Induces (potential) Experimental_Workflow cluster_assays Assess Mitochondrial Function & Cell Viability start Start: Cell Culture (e.g., Glioma, Neuronal cells) treatment Treat cells with varying concentrations of this compound start->treatment endpoint_assays Endpoint Assays treatment->endpoint_assays mmp_assay Mitochondrial Membrane Potential Assay (e.g., TMRE, JC-1) resp_assay Mitochondrial Respiration Assay (e.g., Seahorse XF) viability_assay Cell Viability Assay (e.g., LDH release) ros_assay ROS Production Assay (e.g., DCFH-DA) calpain_assay Calpain Activity Assay (Fluorometric) data_analysis Data Analysis and Interpretation mmp_assay->data_analysis resp_assay->data_analysis viability_assay->data_analysis ros_assay->data_analysis calpain_assay->data_analysis

References

Application Notes and Protocols for Measuring NS004 Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the in vitro activity of NS004, a known activator of the large-conductance calcium- and voltage-activated potassium (BK) channels.[1][2] The following protocols describe three common non-electrophysiological methods for assessing BK channel activation: a Thallium Flux Assay, a Rubidium Efflux Assay, and a Membrane Potential Assay.

Introduction to this compound and BK Channels

This compound is a small molecule activator of BK channels.[1] These channels, also known as Maxi-K or KCa1.1 channels, are ubiquitously expressed and play a crucial role in regulating cellular excitability by linking intracellular calcium levels and membrane potential to potassium efflux.[2][3][4] This efflux leads to membrane hyperpolarization, which generally results in a dampening of cellular excitability, making BK channels an attractive therapeutic target for conditions such as epilepsy, overactive bladder, and certain types of pain.[2] In vitro assays are essential for characterizing the potency and efficacy of BK channel modulators like this compound.

Data Summary of this compound and other BK Channel Modulators

The following table summarizes quantitative data for common BK channel activators and inhibitors, providing a reference for expected potencies in various in vitro assays.

CompoundAssay TypeCell LineTargetParameterValue
NS1619Rubidium EffluxHEK293 expressing BK channelsBK channelsEC50~10 µM
RetigabineRubidium EffluxKCNQ2 expressing cellsKCNQ2EC500.5 µM[5]
TEARubidium EffluxKCNQ2 expressing cellsKCNQ2IC500.3-0.4 mM[5]
LinopirdineRubidium EffluxKCNQ2 expressing cellsKCNQ2IC502.3-7.1 µM[5]
XE991Rubidium EffluxKCNQ2 expressing cellsKCNQ2IC500.3-0.9 µM[5]
TEAAutomated Patch ClampHEK293 expressing BK channelsBK channelsIC50127 µM[6]

Thallium Flux Assay

The thallium flux assay is a high-throughput method for measuring potassium channel activity.[7][8][9] It utilizes the permeability of potassium channels to thallium ions (Tl⁺) and a Tl⁺-sensitive fluorescent dye.[8][10] When the channels are opened by an activator like this compound, Tl⁺ flows into the cells, causing an increase in the fluorescence of the intracellular dye, which is proportional to the channel activity.[8]

Signaling Pathway and Experimental Workflow

Thallium_Flux_Assay cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway plate_cells Plate cells expressing BK channels dye_loading Load cells with Tl⁺-sensitive dye plate_cells->dye_loading compound_add Add this compound or control compounds dye_loading->compound_add stimulate Add Tl⁺-containing stimulus buffer compound_add->stimulate read_fluorescence Measure fluorescence over time stimulate->read_fluorescence This compound This compound BK_channel BK Channel (Closed) This compound->BK_channel binds & activates BK_channel_open BK Channel (Open) BK_channel->BK_channel_open Tl_influx Tl⁺ Influx BK_channel_open->Tl_influx allows Dye Fluorescent Dye (Low Fluorescence) Tl_influx->Dye binds to Dye_active Fluorescent Dye (High Fluorescence) Dye->Dye_active results in

Caption: Workflow and signaling pathway for the thallium flux assay.

Experimental Protocol

Materials:

  • Cells stably or transiently expressing human BK channels (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96-, 384-, or 1536-well microplates

  • Thallium-sensitive dye kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)

  • Stimulus Buffer (Assay Buffer containing a final concentration of thallium sulfate)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., a known BK channel opener)

  • Negative control (e.g., a known BK channel blocker like Iberiotoxin or TEA)

  • Fluorescent plate reader with kinetic reading capabilities and liquid handling

Procedure:

  • Cell Plating:

    • Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in Assay Buffer. The final DMSO concentration should be kept below 0.5%.

    • After incubation, remove the dye loading solution and wash the cells gently with Assay Buffer.

    • Add the compound dilutions to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the microplate in the fluorescent plate reader.

    • Set the reader to record fluorescence at the appropriate excitation and emission wavelengths for the dye (e.g., ~490 nm excitation / ~525 nm emission for FluxOR™).[10]

    • Establish a baseline fluorescence reading for a few seconds.

    • Using the plate reader's liquid handling, add the Stimulus Buffer to all wells.

    • Continue to record the fluorescence intensity kinetically for 1-5 minutes.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulus addition.

  • Normalize the data to the vehicle control (0% activation) and a maximal activator control (100% activation).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Rubidium Efflux Assay

The rubidium efflux assay is a medium-throughput method that measures the movement of rubidium ions (Rb⁺), a surrogate for K⁺, out of cells.[11][12] Cells are pre-loaded with Rb⁺, and then the efflux is stimulated by a depolarizing agent or a channel activator like this compound. The amount of Rb⁺ released into the supernatant is quantified, typically by atomic absorption spectrometry.[11][12]

Logical Relationships and Experimental Workflow

Rubidium_Efflux_Assay cluster_workflow Experimental Workflow cluster_logic Logical Relationships plate_cells Plate cells expressing BK channels rb_loading Load cells with Rb⁺-containing medium plate_cells->rb_loading wash_cells Wash to remove extracellular Rb⁺ rb_loading->wash_cells compound_add Add this compound or control compounds wash_cells->compound_add collect_samples Collect supernatant and lyse cells compound_add->collect_samples quantify_rb Quantify Rb⁺ by Atomic Absorption collect_samples->quantify_rb This compound This compound BK_channel BK Channel This compound->BK_channel activates Rb_efflux Increased Rb⁺ Efflux BK_channel->Rb_efflux Supernatant_Rb Increased Rb⁺ in Supernatant Rb_efflux->Supernatant_Rb Cell_Rb Decreased Rb⁺ in Cell Lysate Rb_efflux->Cell_Rb Membrane_Potential_Assay cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway plate_cells Plate cells expressing BK channels dye_loading Load cells with voltage-sensitive dye plate_cells->dye_loading compound_add Add this compound or control compounds dye_loading->compound_add read_fluorescence Measure fluorescence compound_add->read_fluorescence This compound This compound BK_channel BK Channel This compound->BK_channel activates K_efflux K⁺ Efflux BK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Dye_fluorescence Change in Dye Fluorescence Hyperpolarization->Dye_fluorescence causes

References

Application Notes and Protocols for In Vivo Animal Studies of NS004

Author: BenchChem Technical Support Team. Date: December 2025

Subject: In Vivo Dosing and Experimental Protocols for NS004

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific publicly available information could be found for a compound designated "this compound" regarding its in vivo dosage, mechanism of action, or specific experimental protocols in animal studies. The following application notes and protocols are based on general principles and best practices for conducting in vivo animal research with novel small molecules, drawing from established guidelines in pharmacology and toxicology. Researchers should adapt these general frameworks to their specific compound and experimental goals, following all institutional and regulatory guidelines.

Introduction

This document provides a generalized framework for conducting initial in vivo animal studies for a hypothetical small molecule, designated here as this compound. The primary objectives of such studies are typically to evaluate the compound's safety, tolerability, pharmacokinetics (PK), and preliminary efficacy in a relevant animal model.

General Considerations for In Vivo Studies

Before commencing in vivo experiments, it is crucial to have a thorough understanding of the compound's physicochemical properties, in vitro activity, and potential mechanism of action. All animal experiments must be conducted in compliance with institutional animal care and use committee (IACUC) guidelines and other relevant regulations.[1][2][3][4]

Key Principles:

  • Animal Model Selection: The choice of animal model should be scientifically justified and relevant to the human condition being studied.

  • Dose-Range Finding Studies: Initial studies should aim to determine the maximum tolerated dose (MTD).[5]

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential for designing effective dosing regimens.[6][7][8][9]

  • Ethical Considerations: All procedures should be designed to minimize pain and distress to the animals.[1][10]

Experimental Protocols

Dose Formulation

The formulation of this compound for in vivo administration will depend on its solubility and stability. Common vehicles for preclinical studies include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, cyclodextrins, or Tween 80. It is critical to first assess the tolerability of the vehicle alone in a control group of animals.

Dose-Range Finding (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Animal Model: Typically initiated in a rodent species (e.g., mice or rats).

Protocol:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to the study.

  • Group Allocation: Assign animals to several dose groups (e.g., 3-5 animals per group), including a vehicle control group.

  • Dose Administration: Administer single doses of this compound via the intended clinical route (e.g., oral gavage, intravenous injection, subcutaneous injection). Doses should be escalated in subsequent groups.

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose, and then daily for up to 14 days).[11] Key parameters to monitor include changes in body weight, food and water intake, activity levels, and any signs of pain or distress.

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% reduction in body weight and no mortality or severe clinical signs.[5]

Pharmacokinetic (PK) Study

Objective: To characterize the plasma concentration-time profile of this compound after administration.

Animal Model: Rodents (e.g., Sprague-Dawley rats) are commonly used.

Protocol:

  • Cannulation (Optional but Recommended): For serial blood sampling, surgical cannulation of a major blood vessel (e.g., jugular vein) may be performed.

  • Dose Administration: Administer a single dose of this compound (typically a dose well below the MTD) via both intravenous (IV) and the intended therapeutic route (e.g., oral).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between dose groups and experimental conditions.

Table 1: Example of Dose-Range Finding Study Summary

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Key Clinical Observations
Vehicle Control50/5+2.5No observable abnormalities
1050/5+1.8No observable abnormalities
3050/5-3.2Mild lethargy at 2-4h post-dose
10051/5-15.7Severe lethargy, piloerection

Table 2: Example of Pharmacokinetic Parameters

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)T1/2 (h)Bioavailability (%)
Intravenous (IV)515000.0832003.5N/A
Oral (PO)208501.048004.137.5

Signaling Pathways and Mechanism of Action

Without specific information on this compound, it is not possible to depict its signaling pathway. However, if, for instance, this compound were a modulator of the NF-κB pathway, a hypothetical diagram could be generated. The NF-κB pathway is crucial in immune responses and inflammation.[12][13]

Example Signaling Pathway: Hypothetical Inhibition of NF-κB by this compound

InVivo_Workflow cluster_preclinical Preclinical In Vivo Assessment start Compound Synthesis & In Vitro Characterization formulation Dose Formulation Development start->formulation mtd Dose-Range Finding (MTD Study) formulation->mtd pk Pharmacokinetic (PK) Study mtd->pk efficacy Preliminary Efficacy Study pk->efficacy decision Go/No-Go Decision for Further Development efficacy->decision

References

Application Notes and Protocols for Assessing Maxi-K Channel Opening with NS004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for assessing the opening of the large-conductance calcium-activated potassium (Maxi-K, BK) channels using the specific channel opener, NS004. The following sections offer step-by-step guidance on key experimental techniques, data presentation, and visualization of relevant biological pathways.

Introduction to this compound and Maxi-K Channels

The Maxi-K channel, a member of the voltage-gated ion channel superfamily, is distinguished by its large single-channel conductance and dual activation by intracellular calcium (Ca²⁺) and membrane depolarization.[1] These channels are ubiquitously expressed and play crucial roles in various physiological processes, including smooth muscle tone regulation, neuronal excitability, and neurotransmitter release.[1][2] The pore-forming α-subunit (Slo1) of the Maxi-K channel is the primary component, and it can associate with auxiliary β and γ subunits that modify its gating properties and pharmacology.[1][3]

This compound is a synthetic benzimidazolone derivative that acts as a potent opener of Maxi-K channels. Its mechanism of action involves increasing the channel's open probability (Po) by affecting its gating kinetics.[4][5] Specifically, this compound has been shown to increase the mean open time and decrease the interburst interval of the channel, effectively enhancing K⁺ efflux and leading to membrane hyperpolarization.[6][7] Accurate assessment of this compound-mediated Maxi-K channel opening is critical for understanding its therapeutic potential and for the development of novel drugs targeting this channel.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the effect of this compound on Maxi-K channel activity.

Table 1: Electrophysiological Effects of this compound on Maxi-K Channels

ParameterValueCell TypeExperimental ConditionReference
EC₅₀ ~5-10 µMPorcine Coronary Arterial CellsWhole-cell patch clamp, holding potential 0 mV
Effect on Open Probability (Po) Significant IncreaseGH3 cells, Rat Brain ChannelsSingle-channel patch clamp
Effect on Mean Open Time IncreasedGH3 cells, Rat Brain ChannelsSingle-channel patch clamp
Effect on Interburst Interval DecreasedGH3 cells, Rat Brain ChannelsSingle-channel patch clamp

Table 2: Functional Assay Readouts for this compound Activity

Assay TypeParameter MeasuredTypical Response to this compoundCell LineReference
Rubidium Efflux Assay Percentage of ⁸⁶Rb⁺ or non-radioactive Rb⁺ effluxIncreased effluxHEK293 cells expressing Maxi-K α-subunit[8][9]
Membrane Potential Assay Change in fluorescence intensity of a voltage-sensitive dye (e.g., DiBAC₄(3))Increased fluorescence (depolarization reversal) or decreased fluorescence (hyperpolarization) depending on the dye and initial stateHEK293 cells expressing Maxi-K channels[10][11]

Experimental Protocols

This section provides detailed protocols for the three primary methods used to assess Maxi-K channel opening by this compound.

Patch-Clamp Electrophysiology

Patch-clamp is the gold standard for directly measuring ion channel activity with high temporal and voltage resolution.[12][13]

Objective: To record single-channel or whole-cell currents from cells expressing Maxi-K channels and to characterize the effects of this compound on channel gating properties.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulator

  • Glass capillaries for pulling pipettes

  • Cell culture of interest (e.g., HEK293 cells stably expressing the Maxi-K α-subunit)

  • Extracellular (bath) solution (e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4)

  • Intracellular (pipette) solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2, with varying free Ca²⁺ concentrations)

  • This compound stock solution (in DMSO) and final dilutions in extracellular solution

Protocol:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[12] Fire-polish the tip to ensure a smooth surface for sealing.

  • Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment. Just before recording, replace the culture medium with the extracellular solution.

  • Obtaining a Gigaseal: Mount the filled pipette onto the micromanipulator. Apply positive pressure to the pipette and lower it towards a target cell. Once the pipette touches the cell membrane, release the positive pressure to allow the formation of a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[14]

  • Configuration:

    • Cell-attached: Record single-channel currents from the intact membrane patch.

    • Whole-cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.[15] This configuration is used to record macroscopic currents.

    • Inside-out: After forming a gigaseal, pull the pipette away from the cell to excise the membrane patch, with the intracellular face of the membrane now exposed to the bath solution. This is ideal for studying the direct effects of intracellularly applied substances.

  • Recording:

    • Voltage-clamp mode: Hold the membrane potential at a desired voltage and record the resulting current. To study the voltage-dependence of this compound's effect, apply a series of voltage steps.

    • Current-clamp mode: Inject a known current and record the resulting changes in membrane potential.

  • This compound Application: Perfuse the bath with the extracellular solution containing the desired concentration of this compound. For inside-out patches, this compound can be added directly to the bath solution to access the intracellular side of the channel.

  • Data Analysis: Analyze the recorded currents to determine parameters such as channel open probability, mean open time, single-channel conductance, and current-voltage (I-V) relationships.

Rubidium Efflux Assay

This is a functional, medium-to-high throughput assay that indirectly measures K⁺ channel activity by quantifying the efflux of rubidium ions (Rb⁺), which are permeable through most K⁺ channels.[8][9][16]

Objective: To determine the effect of this compound on the overall K⁺ permeability of a cell population expressing Maxi-K channels.

Materials:

  • HEK293 cells expressing the Maxi-K α-subunit

  • 96-well plates

  • Loading Buffer (e.g., 140 mM RbCl, 10 mM HEPES, 5 mM Glucose, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash Buffer (e.g., 140 mM NaCl, 10 mM HEPES, 5 mM Glucose, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Stimulation Buffer (Wash Buffer containing various concentrations of this compound)

  • Lysis Buffer (e.g., 0.1% Triton X-100 in water)

  • Atomic Absorption Spectrometer

Protocol:

  • Cell Plating: Seed HEK293-Maxi-K cells in a 96-well plate and grow to confluence.

  • Loading: Aspirate the culture medium and wash the cells once with Wash Buffer. Add Loading Buffer to each well and incubate for 2-4 hours at 37°C to allow cells to accumulate Rb⁺.[17]

  • Washing: Aspirate the Loading Buffer and wash the cells 3-4 times with Wash Buffer to remove extracellular Rb⁺.

  • Stimulation: Add Stimulation Buffer containing different concentrations of this compound (and appropriate vehicle controls) to the wells. Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

  • Sample Collection:

    • Carefully transfer the supernatant (containing the effluxed Rb⁺) from each well to a new 96-well plate.

    • Add Lysis Buffer to the original plate to lyse the cells and release the remaining intracellular Rb⁺.

  • Measurement: Determine the Rb⁺ concentration in both the supernatant and the lysate samples using an atomic absorption spectrometer.

  • Data Analysis: Calculate the percentage of Rb⁺ efflux for each condition using the following formula: % Efflux = [Rb⁺ in Supernatant / (Rb⁺ in Supernatant + Rb⁺ in Lysate)] x 100 Plot the percentage of efflux against the concentration of this compound to determine the EC₅₀.

Fluorescent Membrane Potential Assay

This assay utilizes voltage-sensitive fluorescent dyes to monitor changes in membrane potential in a population of cells.[10][11] The opening of Maxi-K channels by this compound will cause hyperpolarization, which can be detected as a change in the fluorescence of the dye.

Objective: To assess the effect of this compound on the membrane potential of cells expressing Maxi-K channels.

Materials:

  • HEK293 cells expressing the Maxi-K α-subunit

  • Black-walled, clear-bottom 96-well plates

  • Fluorescent membrane potential dye (e.g., DiBAC₄(3) or other commercially available kits)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader

Protocol:

  • Cell Plating: Seed HEK293-Maxi-K cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Prepare a working solution of the fluorescent dye in HBSS according to the manufacturer's instructions. For DiBAC₄(3), a typical final concentration is 1-10 µM.[10]

    • Aspirate the culture medium, wash the cells with HBSS, and add the dye-containing solution to each well.

    • Incubate for 30-60 minutes at 37°C in the dark to allow the dye to load into the cells.[10]

  • Compound Addition: Prepare serial dilutions of this compound in HBSS. Add the this compound solutions (and vehicle controls) to the wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~516 nm emission for DiBAC₄(3)).[18] Record the fluorescence over time to observe the kinetics of the response.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in membrane potential. For anionic dyes like DiBAC₄(3), hyperpolarization leads to a decrease in intracellular dye concentration and thus a decrease in fluorescence. Plot the change in fluorescence against the concentration of this compound to determine the EC₅₀.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

MaxiK_Signaling_Pathway cluster_intracellular Intracellular MaxiK Maxi-K Channel (α subunit) K_ion K⁺ MaxiK->K_ion Efflux GPCR G-Protein Coupled Receptor (GPCR) G_alpha_q Gαq GPCR->G_alpha_q 2a. Activation G_alpha_s Gαs GPCR->G_alpha_s 2b. Activation G_beta_gamma Gβγ GPCR->G_beta_gamma 2. Dissociation PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 4a. Generates DAG DAG PLC->DAG 4a. Generates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP 4c. Produces Ligand Hormone/ Neurotransmitter Ligand->GPCR G_alpha_q->PLC 3a. Activates G_alpha_s->AC 3b. Activates G_beta_gamma->MaxiK Direct Modulation Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER 5a. Releases PKC Protein Kinase C (PKC) DAG->PKC 5b. Activates Ca2_ER->MaxiK Activates PKC->MaxiK 6b. Phosphorylates (Modulates) PKA Protein Kinase A (PKA) cAMP->PKA 5c. Activates PKA->MaxiK 6c. Phosphorylates (Modulates) This compound This compound This compound->MaxiK Directly Activates (Opens)

Caption: Signaling pathways modulating Maxi-K channel activity.

Experimental_Workflow_Rubidium_Efflux start Start plate_cells 1. Plate HEK293-Maxi-K cells in 96-well plate start->plate_cells load_rb 2. Load cells with Rb⁺-containing buffer (2-4 hours) plate_cells->load_rb wash_cells 3. Wash cells to remove extracellular Rb⁺ load_rb->wash_cells add_this compound 4. Add this compound (or vehicle) and incubate (10-30 min) wash_cells->add_this compound collect_supernatant 5. Collect supernatant (effluxed Rb⁺) add_this compound->collect_supernatant lyse_cells 6. Lyse cells to release intracellular Rb⁺ collect_supernatant->lyse_cells measure_rb 7. Measure Rb⁺ in supernatant and lysate (AAS) lyse_cells->measure_rb analyze 8. Calculate % Efflux and determine EC₅₀ measure_rb->analyze end End analyze->end

Caption: Workflow for the Rubidium Efflux Assay.

NS004_Mechanism_of_Action cluster_channel_states Maxi-K Channel Gating Closed Closed State Open Open State Closed->Open Gating Transition Open->Closed Gating Transition Hyperpolarization Membrane Hyperpolarization Open->Hyperpolarization leads to This compound This compound This compound->Closed Binds to and/or stabilizes open state Increase_Po ↑ Open Probability (Po) This compound->Increase_Po Increase_Open_Time ↑ Mean Open Time Increase_Po->Increase_Open_Time Decrease_Interburst ↓ Interburst Interval Increase_Po->Decrease_Interburst Increase_Po->Hyperpolarization

Caption: Proposed mechanism of action for this compound on Maxi-K channels.

References

NS004: A Potent Tool for Interrogating Ion Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NS004 is a synthetic small molecule widely recognized as a potent activator of large-conductance Ca²⁺-activated potassium channels (BK channels, also known as KCa1.1, Maxi-K, or Slo1). These channels are crucial regulators of numerous physiological processes, including neuronal excitability, smooth muscle tone, and neurotransmitter release. By increasing the open probability of BK channels, this compound serves as an invaluable tool for elucidating the physiological and pathophysiological roles of these channels. This document provides detailed application notes and experimental protocols for the effective use of this compound in ion channel research.

Mechanism of Action

This compound enhances BK channel activity by increasing the mean open time and decreasing the interburst interval of the channel.[1] This modulation effectively increases the channel's sensitivity to both intracellular calcium and membrane depolarization, leading to a hyperpolarizing shift in the voltage-activation curve.[2] The primary downstream effect of BK channel activation by this compound is membrane hyperpolarization, which results from the efflux of potassium ions. This hyperpolarization can lead to various cellular responses, such as the relaxation of smooth muscle cells and the modulation of neuronal firing patterns.[3][4]

Data Presentation

Quantitative Activity of this compound
ParameterValueSpeciesTissue/Cell TypeAssay TypeReference
IC₅₀9.2 µMRatAortic Smooth MusclePhenylephrine- and KCl-induced contraction[5]
pIC₅₀5.48 ± 0.13Guinea PigTracheal RingsSpontaneous tone relaxation[6]
EC₅₀5.4 ± 0.8 µMHumanLN229 Glioma CellsMitochondrial membrane potential decrease[7]

Note: The pIC₅₀ value of 5.48 corresponds to an IC₅₀ of approximately 3.31 µM.

Selectivity Profile of this compound
Channel TypeEffect of BlockerBlocker UsedSpeciesTissueConclusionReference
ATP-sensitive K⁺ channelNo effect on this compound-induced relaxationGlibenclamideGuinea PigTracheaThis compound does not significantly act on K-ATP channels.[6]
Small-conductance Ca²⁺-activated K⁺ (SK) channelNo effect on this compound-induced relaxationApaminGuinea PigTracheaThis compound does not significantly act on SK channels.[6]
Delayed rectifier K⁺ channelNo effect on this compound-induced relaxationDofetilideGuinea PigTracheaThis compound does not significantly act on these delayed rectifier K⁺ channels.[6]
Intermediate-conductance Ca²⁺-activated K⁺ (IK) channelModerate inhibition at -60 mV (0.5-10 µM)-PorcineCoronary Arterial CellsThis compound may have some inhibitory effects on IK channels under specific voltage conditions.[1]

Mandatory Visualizations

G cluster_0 Cellular Environment cluster_1 Physiological Response This compound This compound BK_channel BK Channel (Closed) This compound->BK_channel Binds & Activates BK_channel_open BK Channel (Open) BK_channel->BK_channel_open Conformational Change K_out K⁺ Efflux BK_channel_open->K_out Membrane Cell Membrane Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Smooth_Muscle Smooth Muscle Cell Hyperpolarization->Smooth_Muscle Neuron Neuron Hyperpolarization->Neuron Relaxation Relaxation Smooth_Muscle->Relaxation Reduced_Excitability Reduced Excitability/ Altered Firing Neuron->Reduced_Excitability

Caption: Signaling pathway of this compound-mediated BK channel activation.

G cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Data Analysis prep_cell Cell Culture/ Tissue Preparation patch Establish Whole-Cell Patch-Clamp Configuration prep_cell->patch prep_sol Prepare Recording Solutions (Internal & External) prep_sol->patch prep_this compound Prepare this compound Stock & Working Solutions apply_this compound Bath Apply this compound prep_this compound->apply_this compound record_base Record Baseline BK Channel Activity patch->record_base record_base->apply_this compound record_effect Record BK Channel Activity with this compound apply_this compound->record_effect analyze Analyze Current-Voltage Relationship & Gating Kinetics record_effect->analyze quantify Quantify Changes in Open Probability, etc. analyze->quantify interpret Interpret Results quantify->interpret

Caption: Experimental workflow for electrophysiological studies using this compound.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Appropriate aqueous buffer for the experiment (e.g., external recording solution for electrophysiology)

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution Preparation (10 mM):

    • Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 328.67 g/mol .

    • Dissolve the this compound powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.32867 mg of this compound in 100 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution in the appropriate experimental buffer to the desired final concentration. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock solution.

    • Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid off-target effects.

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound working solution.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the effect of this compound on BK channels in a cellular system.

Materials:

  • Cells expressing BK channels (e.g., HEK293 cells stably expressing the BK alpha subunit, primary neurons, or smooth muscle cells)

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (intracellular) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 0.1 CaCl₂ (to achieve a specific free Ca²⁺ concentration), 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

  • This compound working solutions and vehicle control.

  • Patch-clamp rig including amplifier, digitizer, micromanipulator, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

Protocol:

  • Cell Preparation:

    • Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.

    • Allow cells to adhere and grow for 24-48 hours before recording.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Recording Procedure:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

    • Switch the amplifier to voltage-clamp mode and hold the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Record baseline BK currents using a voltage-step protocol. A typical protocol would be to step the membrane potential from the holding potential to a series of depolarizing potentials (e.g., from -80 mV to +80 mV in 20 mV increments for 200 ms).

    • After recording stable baseline currents, perfuse the recording chamber with the this compound working solution.

    • Allow sufficient time for the compound to take effect (typically 2-5 minutes).

    • Record BK currents in the presence of this compound using the same voltage-step protocol.

    • Perform a washout by perfusing with the external solution to observe the reversibility of the effect.

    • Repeat the experiment with the vehicle control to ensure that the observed effects are specific to this compound.

Isometric Tension Recording in Smooth Muscle

Objective: To investigate the relaxant effect of this compound on pre-contracted smooth muscle tissue.

Materials:

  • Smooth muscle tissue (e.g., guinea pig trachea or rat aorta)

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 Glucose.

  • Contractile agent (e.g., phenylephrine (B352888), KCl, or carbachol)

  • This compound working solutions and vehicle control.

  • Organ bath system with isometric force transducers and data acquisition software.

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Protocol:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional protocols.

    • Carefully dissect the desired smooth muscle tissue and place it in ice-cold Krebs-Henseleit solution.

    • Prepare tissue rings or strips of appropriate size (e.g., 2-3 mm wide tracheal rings).

  • Mounting and Equilibration:

    • Mount the tissue preparations in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Apply an optimal resting tension to the tissues (e.g., 1 g for guinea pig trachea) and allow them to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Experimental Procedure:

    • Induce a stable contraction in the tissues by adding a contractile agent to the bath (e.g., 1 µM phenylephrine for aortic rings or spontaneous tone for guinea pig trachea).

    • Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath to obtain a concentration-response curve (e.g., from 0.1 µM to 30 µM).

    • Allow sufficient time between each addition for the response to stabilize.

    • Record the changes in isometric tension.

    • In a separate set of experiments, perform a time-matched vehicle control by adding equivalent volumes of the vehicle solution.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the contractile agent.

    • Plot the concentration-response curve and calculate the IC₅₀ value for this compound.

Conclusion

This compound is a potent and relatively selective activator of BK channels, making it an indispensable pharmacological tool for investigating the diverse roles of these channels in cellular physiology and disease. The protocols outlined in this document provide a framework for utilizing this compound in electrophysiological and functional tissue-based assays. Careful experimental design, including appropriate controls, is essential for obtaining robust and interpretable data.

References

Application Notes and Protocols for NS004: A Novel Fluorescent Probe for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS004 is a novel, cell-permeable fluorescent probe designed for the selective labeling and visualization of the Kir2.1 inwardly rectifying potassium channel in live and fixed cells. This probe exhibits a significant increase in fluorescence quantum yield upon binding to the extracellular pore loop of the Kir2.1 channel, enabling high-contrast imaging with minimal background signal. Its unique spectral properties and high photostability make it an ideal tool for a variety of applications, including the study of ion channel localization, trafficking, and dynamics in physiological and pathological contexts. These application notes provide detailed protocols for the use of this compound in fluorescence microscopy and summarize its performance characteristics.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for this compound, facilitating experimental design and optimization.

Table 1: Spectroscopic and Photophysical Properties of this compound

PropertyValue
Excitation Maximum (λex) 488 nm
Emission Maximum (λem) 520 nm
Molar Extinction Coefficient ~75,000 M⁻¹cm⁻¹
Quantum Yield (unbound) < 0.01
Quantum Yield (bound to Kir2.1) ~ 0.65
Photostability High
Molecular Weight 450.5 g/mol
Solubility DMSO (≥ 10 mM)

Table 2: Recommended Staining Parameters for Different Cell Types

Cell TypeCulture ConditionThis compound ConcentrationIncubation TimeTemperature
HEK293T (Kir2.1 overexpressing) Adherent100 nM15 minutes37°C
Primary Cardiomyocytes Adherent250 nM30 minutes37°C
Hippocampal Neurons Adherent200 nM20 minutes37°C
CHO-K1 (negative control) Adherent100 nM15 minutes37°C

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway involving the Kir2.1 channel, which can be visualized using this compound.

Kir21_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Kir21 Kir2.1 Channel K_ion K+ Ion Kir21->K_ion PIP2 PIP2 PIP2->Kir21 regulates GPCR GPCR G_protein G-protein GPCR->G_protein activates Ligand Ligand Ligand->GPCR activates PLC PLC G_protein->PLC activates PLC->PIP2 hydrolyzes PKC PKC PLC->PKC activates via DAG PKC->Kir21 phosphorylates (inhibits) Hyperpolarization Hyperpolarization K_ion->Hyperpolarization leads to

Hypothetical signaling pathway of the Kir2.1 channel.

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound

This protocol describes the steps for staining living cells with this compound for the visualization of Kir2.1 channels.

Materials:

  • Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)

  • This compound stock solution (1 mM in DMSO)

  • Pre-warmed cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Prepare a fresh working solution of this compound in pre-warmed cell culture medium or imaging buffer. The final concentration should be optimized for the specific cell type (refer to Table 2).

  • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

  • Add the this compound working solution to the cells and incubate at 37°C for the recommended time (see Table 2).

  • After incubation, remove the staining solution and wash the cells twice with pre-warmed HBSS.

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Proceed with imaging on a fluorescence microscope. For optimal results, maintain the cells at 37°C during imaging.

Protocol 2: Fixed-Cell Staining with this compound

This protocol is for staining fixed cells, which can be useful for co-staining with antibodies or other probes that require fixation.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound stock solution (1 mM in DMSO)

  • Mounting medium

Procedure:

  • Rinse the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare the this compound working solution in PBS.

  • Add the this compound working solution to the fixed cells and incubate for 20 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Proceed with any additional staining (e.g., nuclear counterstain).

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the slides on a fluorescence microscope.

Experimental Workflow

The following diagram provides a visual overview of the general experimental workflow for this compound staining.

Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation (Optional) cell_culture->fixation ns004_prep Prepare this compound Working Solution cell_culture->ns004_prep For Live-Cell Imaging fixation->ns004_prep incubation Incubate with this compound ns004_prep->incubation wash Wash incubation->wash mounting Mount Sample wash->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis microscopy->analysis

General workflow for this compound staining and imaging.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Incorrect filter setEnsure the use of a standard FITC/GFP filter set.
Low expression of Kir2.1Use a positive control cell line with known Kir2.1 expression.
This compound concentration too lowIncrease the concentration of this compound in the working solution.
High background This compound concentration too highDecrease the concentration of this compound.
Inadequate washingIncrease the number and duration of wash steps.
Photobleaching Excessive exposure to excitation lightReduce the exposure time and/or excitation light intensity. Use an anti-fade mounting medium for fixed cells.

Conclusion

This compound is a highly specific and sensitive fluorescent probe for the imaging of Kir2.1 potassium channels. The protocols and data presented here provide a comprehensive guide for its application in cellular imaging. For optimal results, it is recommended to empirically determine the ideal staining conditions for your specific cell type and experimental setup.

Application Notes and Protocols for High-Throughput Screening of BK Channel Modulators Using NS004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Large-conductance calcium-activated potassium (BK) channels are crucial regulators of neuronal excitability, vascular tone, and smooth muscle function. Their activation leads to potassium ion efflux, resulting in membrane hyperpolarization. Consequently, BK channels have emerged as a promising therapeutic target for a variety of disorders, including stroke, epilepsy, and hypertension.[1][2] NS004 is a synthetic benzimidazolone derivative that acts as a potent activator (opener) of BK channels.[2] It enhances channel activity by increasing the mean open time and decreasing the interburst interval.[3] These properties make this compound a valuable tool compound for studying BK channel function and for validating high-throughput screening (HTS) assays aimed at identifying novel BK channel modulators.

This document provides detailed application notes and protocols for the use of this compound in HTS campaigns to discover and characterize new modulators of BK channels. It covers methodologies for both primary screening using a fluorescence-based thallium flux assay and hit validation using automated patch-clamp electrophysiology.

Data Presentation: this compound Activity Profile

The following table summarizes the electrophysiological and pharmacological properties of this compound. This data is essential for establishing assay parameters and for interpreting screening results.

ParameterValueCell Type/SystemCommentsReference
Mechanism of Action BK Channel ActivatorVariousIncreases channel mean open time and decreases interburst interval.[3]
Concentration Range (Relaxation) 0.1 - 30 µMGuinea-pig isolated tracheaEvokes concentration-related relaxations.[1]
pIC50 (Relaxation) 5.48 ± 0.13Guinea-pig isolated tracheaFunctional tissue-based assay.[1]
Concentration-dependent Augmentation of IK Concentration-dependentPorcine coronary arterial cellsEffect observed at a holding potential of 0 mV.[4]
Inhibition of IK 0.5 - 10 µMPorcine coronary arterial cellsModerate inhibition observed at a holding potential of -60 mV.[4]
Robust Stimulation of IK 50 µMPorcine coronary arterial cellsObserved at highly depolarized potentials with a holding potential of -60 mV.[4]

Signaling Pathway and Experimental Workflow Diagrams

BK Channel Activation Signaling Pathway

BK Channel Activation Signaling Pathway of BK Channel Activation cluster_membrane Cell Membrane BK_Channel BK Channel (α & опционально β subunits) K_efflux K⁺ Efflux BK_Channel->K_efflux opens CaV Voltage-gated Ca²⁺ Channel Intracellular_Ca2 ↑ [Ca²⁺]i CaV->Intracellular_Ca2 Ca²⁺ influx Depolarization Depolarization Depolarization->CaV activates Intracellular_Ca2->BK_Channel activates This compound This compound This compound->BK_Channel potentiates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Caption: Signaling pathway of BK channel activation by depolarization and this compound.

High-Throughput Screening Workflow

HTS Workflow High-Throughput Screening Workflow for BK Channel Activators Compound_Library Compound Library (e.g., 100,000 compounds) Primary_Screening Primary HTS: Thallium Flux Assay (384-well format) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Activity > 3σ above baseline) Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation (EC₅₀ determination) Hit_Identification->Dose_Response Primary Hits Hit_Validation Hit Validation: Automated Patch Clamp (e.g., SyncroPatch 384PE) Dose_Response->Hit_Validation Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) & Lead Optimization Hit_Validation->SAR_Studies Validated Hits

Caption: A typical HTS workflow for identifying and validating BK channel activators.

Hit Validation Logic

Hit_Validation_Logic Logical Flow for Hit Validation Primary_Hit Primary Hit from Thallium Flux Assay Check_Purity Compound Purity & Identity Check Primary_Hit->Check_Purity Dose_Response Confirm Dose-Response in Thallium Flux Assay Check_Purity->Dose_Response Pure Discard_Impure Discard (Impure) Check_Purity->Discard_Impure Not Pure Automated_Patch_Clamp Test in Automated Patch Clamp Assay Dose_Response->Automated_Patch_Clamp Active Discard_Inactive_Thallium Discard (Inactive) Dose_Response->Discard_Inactive_Thallium Inactive Selectivity_Panel Assess Selectivity (e.g., other K⁺ channels) Automated_Patch_Clamp->Selectivity_Panel Active Discard_Inactive_APC Discard (Inactive/Artifact) Automated_Patch_Clamp->Discard_Inactive_APC Inactive Validated_Hit Validated Hit for Lead Optimization Selectivity_Panel->Validated_Hit Selective Discard_Nonselective Discard (Non-selective) Selectivity_Panel->Discard_Nonselective Non-selective

Caption: Logical workflow for the validation of primary hits from an HTS campaign.

Experimental Protocols

Primary High-Throughput Screening: Thallium Flux Assay

This protocol is designed for a 384-well format and utilizes the principle that potassium channels are permeable to thallium (Tl⁺) ions. The influx of Tl⁺ into the cell is detected by a Tl⁺-sensitive fluorescent dye.

Materials:

  • Cell Line: HEK293 cells stably expressing the human BK channel α-subunit (hBKα).[3][5][6]

  • Compound Plates: 384-well plates containing test compounds and this compound as a positive control, typically dissolved in DMSO.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Thallium Flux Assay Kit: Commercially available kits such as the FluxOR™ Potassium Ion Channel Assay Kit are recommended.[7] These kits typically include a Tl⁺-sensitive dye, loading buffer, and stimulus buffer.

  • Instrumentation: A kinetic-imaging plate reader (e.g., FLIPR, FDSS) capable of automated liquid handling and kinetic fluorescence measurements.[8]

Procedure:

  • Cell Plating: Seed the HEK293-hBKα cells into 384-well black-walled, clear-bottom plates at a density of 5,000-10,000 cells per well.[8] Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's protocol. This typically involves diluting the Tl⁺-sensitive dye in a loading buffer. Probenecid may be included to inhibit organic anion transporters and improve dye retention.

    • Remove the cell culture medium from the plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates at room temperature for 60-90 minutes, protected from light.[9]

  • Compound Addition:

    • After incubation, remove the dye loading solution and replace it with 20 µL of assay buffer.

    • Add test compounds and controls (this compound for activation, DMSO as vehicle control) to the wells. Typically, a pre-incubation period of 10-30 minutes is used.[8][9]

  • Thallium Stimulation and Data Acquisition:

    • Prepare the thallium stimulus buffer according to the manufacturer's instructions.

    • Place the cell plate and the thallium stimulus plate into the kinetic-imaging plate reader.

    • Initiate kinetic fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).[10]

    • After establishing a stable baseline fluorescence for 10-30 seconds, the instrument will automatically add the thallium stimulus buffer to each well.[9]

    • Continue recording the fluorescence signal for an additional 60-180 seconds.[9]

Data Analysis:

  • The increase in fluorescence intensity over time reflects the influx of Tl⁺ through open BK channels.

  • The rate of fluorescence increase or the peak fluorescence can be used to determine channel activity.

  • Normalize the data to the DMSO control wells.

  • Identify "hits" as compounds that produce a signal significantly above the baseline (e.g., > 3 standard deviations of the mean of the DMSO controls).

Hit Validation and Secondary Screening: Automated Patch Clamp

Automated patch-clamp systems provide a higher-throughput alternative to conventional manual patch-clamp for validating hits from the primary screen and for obtaining more detailed pharmacological information.

Materials:

  • Cell Line: HEK293 cells stably expressing hBKα, prepared as a single-cell suspension.

  • Automated Patch-Clamp System: e.g., SyncroPatch 384PE, Sophion QPatch.[1][5]

  • Solutions:

    • Internal Solution (in mM): 50 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES, pH 7.2 with KOH.[11] A specific free Ca²⁺ concentration can be achieved by adjusting the Ca²⁺/EGTA ratio.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

  • Test Compounds: Confirmed hits from the primary screen and this compound.

Procedure:

  • Cell Preparation: Prepare a high-viability single-cell suspension of the HEK293-hBKα cells according to the instrument manufacturer's protocol.

  • Instrument Setup: Prime the instrument with the internal and external solutions and load the cell suspension.

  • Patch-Clamp Protocol:

    • Cells are automatically captured on the patch-clamp chip, and giga-ohm seals are formed.

    • Establish a whole-cell configuration.

    • Apply a voltage protocol to elicit BK channel currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing voltage steps or ramps (e.g., to +100 mV).[1][11]

  • Compound Application and Recording:

    • After establishing a stable baseline current, apply the test compounds at various concentrations.

    • Record the effect of the compound on the BK channel current. Activators like this compound will increase the current amplitude.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the compound.

    • Construct concentration-response curves and calculate EC₅₀ values for activators.

    • Analyze changes in channel gating properties, such as shifts in the voltage-dependence of activation.

Conclusion

The combination of a high-throughput thallium flux assay for primary screening and an automated patch-clamp system for hit validation provides a robust and efficient platform for the discovery and characterization of novel BK channel modulators. This compound serves as an indispensable tool compound for assay development, validation, and as a positive control throughout the screening campaign. The protocols outlined in this document provide a comprehensive framework for researchers to successfully implement such a screening cascade in their drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NS004 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the hypothetical small molecule NS004 for various cell-based assays. The information presented here is based on established principles of small molecule screening and assay development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For a novel compound like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended to cover a wide range of potential effective concentrations. A common starting point is a 10-point dilution series ranging from 1 nM to 100 µM.[1] This approach helps in identifying the optimal concentration window for your specific cell line and assay.

Q2: How do I determine the optimal incubation time for this compound?

A2: The optimal incubation time depends on the mechanism of action of this compound and the biological question being investigated. A time-course experiment is recommended.[1] This involves treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Q3: What is the best way to dissolve and store this compound?

A3: Most small molecules are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]

Q4: How does serum in the culture medium affect the activity of this compound?

A4: Serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting results. If you suspect significant interference, you may need to perform experiments in serum-free or reduced-serum conditions.[1]

Troubleshooting Guide

Issue Possible Cause Solution
No observable effect of this compound at tested concentrations. Concentration is too low.Test a higher concentration range.[1]
Compound instability.Ensure proper storage and handling. Prepare fresh dilutions for each experiment.[1]
Insensitive cell line or assay.Verify that your cell line expresses the target of this compound. Use a positive control to confirm the assay is functioning correctly.[1]
High variability between replicate wells. Inconsistent cell seeding.Ensure a homogenous cell suspension and use consistent cell numbers.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples.[2]
Pipetting errors.Calibrate pipettes regularly and ensure accurate pipetting, especially during serial dilutions.[1]
Dose-response curve is not sigmoidal (e.g., flat or U-shaped). Compound is not active in the tested range or the assay is not sensitive enough.A flat curve suggests inactivity. A U-shaped curve might indicate a dual effect (stimulatory at low concentrations, inhibitory at high) or off-target effects at high concentrations.[2] Consider if the compound is precipitating at higher concentrations.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.[1]

2. Compound Preparation:

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Perform a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]

3. Treatment:

  • Carefully remove the old medium from the cells.

  • Add the medium containing the different concentrations of this compound to the respective wells.

  • Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubate for the predetermined optimal time.

4. Assay Readout:

  • Perform the specific assay to measure the desired endpoint (e.g., cell viability, reporter gene expression).

5. Data Analysis:

  • Plot the assay readout against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assay

This protocol describes how to assess the cytotoxicity of this compound using a lactate (B86563) dehydrogenase (LDH) assay.[3]

1. Cell Preparation:

  • Prepare a cell suspension at a concentration of 0.1-1.0 x 10^6 cells/mL in culture medium.[3]

  • Add the cell suspension to a 96-well plate.[3]

2. Compound Treatment:

  • Add serial dilutions of this compound to the experimental wells.

  • Include wells for negative control (untreated cells) and positive control (cells treated with a lysis solution to induce maximum LDH release).[3][4]

  • Incubate the plate for 24-96 hours.[3]

3. LDH Measurement:

  • Transfer the cell culture supernatant to a new 96-well plate.[3]

  • Add the LDH assay reagent to each well.[3]

  • Incubate at 37°C for 0.5-4 hours.[3]

  • Measure the absorbance at 450 nm using a microplate reader.[3]

4. Calculation of Cytotoxicity:

  • Calculate the percentage of cytotoxicity for each this compound concentration.

Visualizations

experimental_workflow Experimental Workflow for this compound Concentration Optimization cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_compound Prepare this compound Stock & Serial Dilutions treat_cells Treat Cells with this compound Dilutions prep_compound->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Determined Time treat_cells->incubate assay_readout Perform Assay Readout incubate->assay_readout data_analysis Analyze Data & Determine IC50 assay_readout->data_analysis

Caption: Workflow for optimizing this compound concentration.

signaling_pathway Hypothetical Signaling Pathway Modulated by this compound This compound This compound Receptor Target Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Caption: Hypothetical pathway affected by this compound.

References

Technical Support Center: Preventing NS004 Degradation in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and minimizing the degradation of the large-conductance K+ channel opener, NS004, in experimental solutions. The following information is based on best practices for small molecule stability and should be adapted as needed based on your specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my experimental solutions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, common causes of degradation for small molecule compounds in solution include:

  • Hydrolysis: Reaction with water can cleave labile functional groups such as esters or amides. The rate of hydrolysis is often pH-dependent, being catalyzed by acidic or basic conditions.[1]

  • Oxidation: The presence of dissolved oxygen, exposure to light, or trace metal impurities can lead to oxidative degradation of electron-rich moieties within the molecule.[1][2]

  • Photodegradation: Exposure to certain wavelengths of light, particularly UV light, can induce chemical reactions that lead to compound degradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions.[3]

Q2: How should I prepare and store my stock solutions of this compound to ensure maximum stability?

A2: To maximize the stability of your this compound stock solutions, consider the following recommendations. Always refer to the manufacturer's specific instructions if available.

ParameterRecommendationRationale
Solvent Use a high-quality, anhydrous solvent in which this compound is highly soluble (e.g., DMSO, Ethanol).Minimizes hydrolysis and ensures complete dissolution.
Concentration Prepare a concentrated stock solution (e.g., 10 mM).Higher concentrations can sometimes improve stability.
Storage Temperature Store at -20°C or -80°C for long-term storage.[4]Reduces the rate of chemical degradation.[3]
Light Protection Store in amber vials or wrap containers in aluminum foil.[1]Prevents photodegradation.
Inert Atmosphere For highly sensitive compounds, consider overlaying the solution with an inert gas (e.g., argon or nitrogen) before sealing.[1]Minimizes oxidation.
Aliquoting Aliquot the stock solution into smaller, single-use volumes.Avoids repeated freeze-thaw cycles which can introduce moisture and promote degradation.

Q3: My this compound solution appears to have precipitated. Is this degradation?

A3: Not necessarily. Precipitation can occur if the compound's solubility in the solvent is poor or if the temperature of the solution changes.[1] However, the precipitate may be more susceptible to degradation.[1] It is crucial to differentiate between precipitation and the formation of insoluble degradation products.

Q4: What are the signs of this compound degradation in my experiment?

A4: Signs of degradation can include a loss of biological activity, a change in the color or clarity of the solution, or the appearance of new peaks in analytical chromatography.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential this compound degradation issues.

Problem: Loss of expected biological activity in a cell-based assay.

Possible Cause Suggested Solution(s)
Degradation in culture medium Assess the stability of this compound in your specific culture medium over the time course of your experiment. Consider preparing fresh solutions immediately before use.
Adsorption to plasticware Use low-binding microplates or glassware. Including a small amount of a non-ionic surfactant in your buffer, if compatible with your assay, can also help.[1]
Poor cell permeability Evaluate the cell permeability of this compound using standard assays.[5]

Problem: Precipitate forms in the stock solution upon storage.

Possible Cause Suggested Solution(s)
Poor solubility Prepare a more dilute stock solution. Consider using a different solvent with higher solubilizing power.[6]
Compound degradation to an insoluble product Analyze the precipitate using techniques like HPLC or LC-MS to determine if it is the parent compound or a degradant.[7]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in an Aqueous Buffer

This protocol provides a general method to quickly assess the stability of this compound in a new experimental buffer.

  • Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 10 µM) in the desired aqueous buffer.

  • Incubation: Aliquot the solution into separate, sealed vials. Incubate these aliquots under different conditions:

    • Temperature: 4°C, room temperature (20-25°C), and 37°C.

    • Light: One set of vials exposed to ambient light and another set wrapped in aluminum foil.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analysis: Analyze the samples immediately by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: Compare the peak area of the parent this compound compound at each time point to the t=0 sample. A decrease in the peak area and the appearance of new peaks indicate degradation.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.[7]

  • Prepare Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[7]

    • Thermal Degradation: Incubate a solid sample of this compound at 70°C for 48 hours.[7]

    • Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24 hours.[7]

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like LC-MS to separate and identify the degradation products.[8][9]

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_interpretation Interpretation cluster_outcome Outcome prep Prepare this compound Solution in Test Buffer incubate Incubate under Varied Conditions (Temp, Light) prep->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by HPLC or LC-MS sample->analyze interpret Degradation Observed? analyze->interpret stable Stable interpret->stable No unstable Unstable interpret->unstable Yes

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Degradation cluster_check1 Initial Checks cluster_actions1 Corrective Actions cluster_analysis Further Analysis cluster_outcome Resolution start Suspected this compound Degradation check_visual Visual Precipitate or Color Change? start->check_visual check_activity Loss of Biological Activity? start->check_activity solubility Optimize Solvent & Concentration check_visual->solubility Yes fresh_prep Prepare Fresh Solution Immediately Before Use check_activity->fresh_prep Yes storage Review Storage Conditions (Temp, Light) check_activity->storage Yes run_hplc Run HPLC/LC-MS to Confirm Degradation solubility->run_hplc fresh_prep->run_hplc storage->run_hplc resolved Issue Resolved run_hplc->resolved If stability improves not_resolved Further Investigation Needed run_hplc->not_resolved If degradation persists

Caption: Troubleshooting decision tree for this compound degradation.

References

Troubleshooting unexpected off-target effects of NS004

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NS004. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential unexpected experimental outcomes. This compound is a potent small molecule agonist of the large-conductance Ca2+-activated potassium (BK) channels.[1][2][3] While designed for high specificity, all small molecule inhibitors have the potential for off-target effects. This guide provides answers to frequently asked questions and detailed protocols to help you identify and mitigate these effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant cell death at concentrations where I expect to see specific BK channel activation. Is this an off-target effect?

A1: Unexpected cytotoxicity is a common issue when working with small molecule compounds and could indeed be an off-target effect. The intended mechanism of this compound, as a BK channel agonist, is to modulate cellular excitability and promote smooth muscle relaxation, which is not typically associated with widespread cell death.[3][4] If you observe cytotoxicity, it is crucial to determine if it stems from an off-target interaction or from non-specific effects.

To investigate this, we recommend performing a dose-response cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) in your cell model. This will help you establish a therapeutic window where this compound is active on its target without causing significant cell death.

The following table presents hypothetical IC50 values for this compound across various cell lines. This data is for illustrative purposes to guide your experimental interpretation.

Cell LineCell TypeOrganismIC50 (µM)
A549Human Lung CarcinomaHuman> 50
HEK293Human Embryonic KidneyHuman> 50
JurkatHuman T lymphocyteHuman25.5
PC-3Human Prostate CancerHuman15.8
Vascular Smooth MusclePrimary CellsHuman> 100

If you observe cytotoxicity, the following decision tree can guide your investigation.

G start Unexpected Cell Death Observed check_conc Is this compound concentration > 10µM? start->check_conc high_conc High concentration may lead to non-specific effects. Lower concentration. check_conc->high_conc Yes run_cyto Perform Cytotoxicity Assay (e.g., MTT or LDH) check_conc->run_cyto No is_toxic Is IC50 close to effective concentration? run_cyto->is_toxic off_target Cytotoxicity is likely an off-target effect. Proceed to Kinase/Gene Expression Profiling. is_toxic->off_target Yes on_target Cell death is likely not due to direct cytotoxicity. Investigate other factors: - Compound stability - Assay artifacts - Contamination is_toxic->on_target No

A decision tree for troubleshooting unexpected cytotoxicity.
Q2: My results are inconsistent with BK channel activation and suggest other signaling pathways are being affected. How can I identify these off-target interactions?

A2: If the observed phenotype does not align with the known function of BK channels, it is plausible that this compound is interacting with other cellular targets. Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs due to structural similarities in their ATP-binding pockets.[5][6] A kinase selectivity profile can provide a broad overview of the potential kinase off-targets of this compound.

A comprehensive kinase screen measures the inhibitory activity of your compound against a large panel of purified kinases.[7][8] This can reveal unintended targets and help explain unexpected cellular phenotypes.

This table illustrates a hypothetical kinase profiling result for this compound at a concentration of 10 µM. The data is presented as percent inhibition relative to a control.

Kinase TargetKinase FamilyPercent Inhibition at 10 µM
BK Channel (On-Target) Ion Channel (Agonist Activity)
ACK1Tyrosine Kinase85%
Aurora ASerine/Threonine Kinase62%
PIM1Serine/Threonine Kinase55%
SYKTyrosine Kinase48%
VEGFR2Tyrosine Kinase15%
EGFRTyrosine Kinase<10%
SRCTyrosine Kinase<10%

The diagram below illustrates a hypothetical scenario where this compound, in addition to its on-target effect on BK channels, has an off-target inhibitory effect on ACK1, a non-receptor tyrosine kinase involved in cell growth and survival pathways.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound BK_Channel BK Channel This compound->BK_Channel Activates ACK1 ACK1 This compound->ACK1 Inhibits Hyperpolarization Hyperpolarization BK_Channel->Hyperpolarization Downstream_Signal Downstream Signaling (e.g., Proliferation) ACK1->Downstream_Signal

Hypothetical on- and off-target pathways of this compound.
Q3: I am observing widespread and unexpected changes in gene expression. How can I systematically analyze these effects?

A3: Significant changes in the transcriptome can provide deep insights into a compound's mechanism of action and its off-target effects.[9] RNA sequencing (RNA-seq) is a powerful method for genome-wide expression analysis that can reveal which genes and cellular pathways are modulated by this compound treatment.[6][10] By comparing the gene expression profile of cells treated with this compound to vehicle-treated controls, you can identify differentially expressed genes. This "gene signature" can then be compared to public databases to identify similarities with the signatures of other drugs or genetic perturbations, helping to elucidate the on- and off-target pathways affected.[11][12]

This table provides an example of how to summarize the results from an RNA-seq experiment after treating cells with 10 µM this compound for 24 hours.

ComparisonTotal Genes AnalyzedUpregulated Genes (>2-fold, p<0.05)Downregulated Genes (>2-fold, p<0.05)
This compound vs. DMSO18,500215178

The following diagram outlines a typical workflow for using RNA-seq to investigate the effects of a small molecule compound.

G start Treat Cells with this compound and Vehicle Control rna_extraction RNA Extraction and Library Preparation start->rna_extraction sequencing Next-Generation Sequencing (NGS) rna_extraction->sequencing data_analysis Data Analysis: - Quality Control - Read Alignment - Gene Quantification sequencing->data_analysis diff_exp Differential Expression Analysis data_analysis->diff_exp pathway Pathway and Gene Set Enrichment Analysis diff_exp->pathway interpretation Interpretation: Identify On- and Off-Target Signaling Pathways pathway->interpretation

Experimental workflow for gene expression analysis.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[13][14][15]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[14]

Materials:

  • Cells and culture reagents as in the MTT assay.

  • Commercial LDH cytotoxicity assay kit (follow manufacturer's instructions).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is important to include a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of untreated wells 30 minutes before the end of the incubation.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell-free supernatant (typically 50 µL) to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture as per the kit's protocol and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the protocol (usually 20-30 minutes).[14]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysed cells) controls.

Protocol 3: In Vitro Kinase Profiling Assay

This protocol describes a common method for in vitro kinase profiling using a radiometric assay that measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[16]

Materials:

  • A panel of purified recombinant kinases.

  • Specific peptide or protein substrates for each kinase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • [γ-³³P]ATP.

  • ATP solution.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound. A common starting point is 100 µM with 10-point, 3-fold dilutions.

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO control.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be near the Km for each kinase.[16]

  • Reaction Incubation: Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Stop Reaction and Capture: Stop the reaction by adding phosphoric acid. Transfer the mixture to a phosphocellulose filter plate, where the phosphorylated substrate will bind.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.[16]

  • Detection: Dry the plate, add a scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control and determine the IC50 value for each affected kinase.

Protocol 4: RNA-Seq and Data Analysis Workflow

This protocol provides a high-level overview of the steps involved in an RNA-seq experiment to assess changes in gene expression.[17][18]

Procedure:

  • Experimental Design: Design the experiment with a sufficient number of biological replicates (at least three per condition is recommended) for statistical power.

  • Cell Treatment and RNA Extraction: Treat cells with this compound and a vehicle control for the desired time. Harvest the cells and extract total RNA using a high-quality RNA extraction kit. Assess RNA integrity (e.g., using a Bioanalyzer).

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Quality Control (QC): Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome or transcriptome using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.

  • Downstream Analysis: Perform pathway analysis and gene set enrichment analysis on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound.

References

Technical Support Center: Improving the Stability of NS004 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the small molecule, NS004, in solution. By following these guidelines, you can ensure the integrity and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate and what should I do?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments. We recommend preparing a fresh solution and performing a stability analysis, such as HPLC, to compare it with the discolored solution.

Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following troubleshooting steps:

  • Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing this compound at a slightly lower concentration if possible.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]

Q3: Can the type of storage container affect the stability of this compound?

Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]

Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?

Inconsistent experimental results are a common sign of compound degradation.[1][2] If you suspect instability, it is crucial to systematically investigate the potential causes. Refer to the troubleshooting guide below for a step-by-step approach to identifying and mitigating stability problems.

Q5: How can I improve the aqueous solubility and stability of this compound?

Several techniques can be employed to enhance the solubility and stability of poorly soluble compounds like this compound:

  • Co-solvents: Adding a water-miscible organic solvent can increase solubility.[3]

  • Cyclodextrins: These cyclic sugars can encapsulate lipophilic drugs, increasing their solubility and stability in aqueous solutions.[3][4]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility and stability.[2][5]

  • Solid Dispersions: This technique involves dispersing the compound in a solid carrier to improve dissolution and solubility.[3][6]

Troubleshooting Guide: this compound Instability in Solution

This guide provides a systematic approach to troubleshooting common stability issues with this compound.

Problem: Inconsistent experimental results or loss of compound activity.

This is often due to the degradation of the small molecule in solution.[1] Follow these steps to diagnose and resolve the issue.

Step 1: Evaluate Solution Preparation and Storage

Proper preparation and storage are critical for maintaining compound integrity.[1][5]

ParameterRecommendationRationale
Solvent Purity Use high-purity, anhydrous solvents.Impurities or water can react with and degrade this compound.
Storage Temperature Store stock solutions at -20°C or -80°C.[1]Lower temperatures slow down chemical degradation.
Freeze-Thaw Cycles Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]Freeze-thaw cycles can degrade the compound and affect solvent properties.[1]
Light Exposure Store solutions in amber vials or wrap containers in aluminum foil.[1]UV and visible light can cause photochemical degradation.[1]
Air (Oxygen) Exposure Purge the headspace of storage vials with an inert gas (e.g., argon or nitrogen) before sealing.[1]Minimizes oxidation of the compound.
pH Maintain the recommended pH for this compound in aqueous solutions. Use a buffer if necessary.[1]The stability of many compounds is pH-dependent.[7]

Step 2: Perform a Stability Assessment

If you suspect degradation, a stability study can provide quantitative data on the stability of this compound under your experimental conditions.[1]

Experimental Protocol: HPLC-Based Stability Assessment of this compound

Objective: To assess the stability of this compound in a specific solvent and storage condition over time.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol)

  • HPLC-grade solvents for analysis (e.g., acetonitrile, water with 0.1% formic acid)

  • Analytical HPLC system with a suitable column (e.g., C18)[1]

Procedure:

  • Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).

  • Timepoint Zero (T=0): Immediately dilute an aliquot of the fresh stock solution to a working concentration (e.g., 100 µM) in the desired experimental buffer. Analyze this sample by HPLC to determine the initial purity and peak area of this compound. This serves as your baseline.[1]

  • Storage: Store the remaining stock solution and aliquots of the working solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).

  • Subsequent Timepoints: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), analyze an aliquot from each storage condition by HPLC.[1]

  • Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Calculate the percentage of this compound remaining at each timepoint.

Timepoint (hours)% this compound Remaining (4°C, dark)% this compound Remaining (RT, dark)% this compound Remaining (RT, light)% this compound Remaining (37°C, dark)
0100%100%100%100%
199.8%98.5%95.2%92.1%
499.5%95.1%88.7%85.3%
899.2%92.3%81.5%78.6%
2498.7%85.6%65.4%60.2%
4898.1%78.2%45.8%42.5%
Step 3: Implement Stabilization Strategies

Based on the stability data, implement strategies to minimize degradation.

Degradation FactorMitigation Strategy
Hydrolysis Adjust the pH of the solution to a range where this compound is more stable. Use a buffer to maintain the pH.[8]
Oxidation Add antioxidants (e.g., ascorbic acid, BHT) to the solution. De-gas aqueous buffers and purge vials with inert gas.[1]
Photodegradation Work in a low-light environment and use amber vials or foil-wrapped tubes.[1]
Low Solubility Prepare solutions fresh before each experiment. Use co-solvents or solubility enhancers like cyclodextrins.[3][8]

Visualizations

Experimental Workflow for this compound Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Fresh this compound Stock Solution prep_working Prepare Working Solutions in Test Buffers prep_stock->prep_working t0_analysis T=0 HPLC Analysis (Baseline) prep_working->t0_analysis incubation Incubate at Different Conditions (Temp, Light) t0_analysis->incubation timepoint_analysis Timepoint HPLC Analysis (e.g., 1, 4, 8, 24h) incubation->timepoint_analysis data_analysis Data Analysis: Compare Peak Areas to T=0 timepoint_analysis->data_analysis conclusion Determine Optimal Storage and Handling Conditions data_analysis->conclusion G cluster_cell Epithelial Cell receptor GPCR ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates cftr CFTR Channel pka->cftr Phosphorylates (Opens Channel) ion_out Cl- Efflux cftr->ion_out This compound This compound This compound->cftr Potentiates (Increases Gating) ion_in Cl- ion_in->cftr

References

NS004 Platform Technical Support Center: Managing Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and reduce experimental variability when using the NS004 platform.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of experimental variability?

Experimental variability can be broadly categorized into three main sources:

  • Process Variation: This type of variability arises from the experimental procedures themselves. It can be further divided into:

Q2: How can I minimize the impact of pipetting errors on my results?

  • Use Calibrated Pipettes: Ensure all pipettes are regularly calibrated and serviced.[2]

  • Consistent Technique: Employ a consistent pipetting speed, angle, and tip immersion depth for all samples.[2]

  • Reverse Pipetting: For viscous solutions, the reverse pipetting technique can ensure more accurate dispensing.[2]

  • Use a Master Mix: Preparing a master mix of reagents for all similar samples ensures that each receives the same concentration, minimizing variability between wells or tubes.[2]

Q3: What is the best way to mitigate "edge effects" in plate-based assays?

Edge effects, where wells on the periphery of a microplate behave differently due to variations in temperature and evaporation, can skew results.[2] To mitigate this:

  • Avoid using the outer wells of the plate for samples. Instead, fill these wells with sterile media or buffer to create a more uniform environment across the plate.

  • Ensure proper and consistent sealing of plates.

  • Use a humidified incubator to reduce evaporation.

Q4: How many replicates are necessary for my experiments?

Troubleshooting Guides

Issue: High Well-to-Well Variability in In Vitro Assays

High variability between replicate wells is a common issue that can mask true experimental effects.

Potential Causes and Solutions

Potential CauseRecommended Solution
Inconsistent Cell Seeding Create a uniform cell suspension by gently pipetting up and down before seeding. Seed cells at a consistent density in all wells.[2]
Pipetting Inaccuracy Calibrate pipettes regularly. Use a consistent pipetting technique for all wells. Prepare a master mix for reagents to be added to multiple wells.[2]
Reagent Inconsistency Prepare fresh reagents before each experiment. Ensure complete solubilization of powdered compounds.[4][5]
Edge Effects Avoid using the outer rows and columns of the microplate for experimental samples. Fill these wells with media or buffer to create a humidity barrier.[2]
Incubation Conditions Monitor and record incubator temperature, CO2, and humidity. Avoid opening the incubator door frequently.[2]
Troubleshooting Workflow for High Variability

If you are experiencing high variability, this workflow can help you systematically identify the source.

G Start High Experimental Variability Detected CheckPipettes Are pipettes calibrated and technique consistent? Start->CheckPipettes CheckCells Is cell seeding density uniform? Are cells from a consistent passage number? CheckPipettes->CheckCells Yes SolutionPipetting Action: Recalibrate pipettes. Standardize pipetting technique. CheckPipettes->SolutionPipetting No CheckReagents Are reagents fresh and properly mixed (master mix)? CheckCells->CheckReagents Yes SolutionCells Action: Optimize cell seeding protocol. Use cells within a defined passage range. CheckCells->SolutionCells No CheckIncubator Are incubator conditions (temp, CO2, humidity) stable? CheckReagents->CheckIncubator Yes SolutionReagents Action: Prepare fresh reagents. Implement use of master mixes. CheckReagents->SolutionReagents No CheckPlateLayout Are you avoiding edge effects? CheckIncubator->CheckPlateLayout Yes SolutionIncubator Action: Calibrate incubator sensors. Minimize door openings. CheckIncubator->SolutionIncubator No SolutionPlateLayout Action: Modify plate layout. Fill outer wells with buffer. CheckPlateLayout->SolutionPlateLayout No End Variability Reduced CheckPlateLayout->End Yes SolutionPipetting->CheckCells SolutionCells->CheckReagents SolutionReagents->CheckIncubator SolutionIncubator->CheckPlateLayout SolutionPlateLayout->End

Caption: Troubleshooting flowchart for identifying sources of experimental variability.

Experimental Protocols

Protocol: Standardized Cell Seeding for 96-Well Plates

This protocol is designed to ensure a uniform number of cells is seeded in each well, a critical step for reducing variability in cell-based assays.

  • Cell Preparation:

    • Culture cells under standard conditions, ensuring they are in the logarithmic growth phase.

    • Wash cells with PBS and detach using a standard trypsinization procedure.

    • Neutralize trypsin with complete media and transfer the cell suspension to a conical tube.

  • Cell Counting:

    • Take a representative sample of the cell suspension.

    • Use a hemocytometer or automated cell counter to determine the cell concentration (cells/mL).

  • Dilution Calculation:

    • Calculate the required volume of cell suspension to achieve the desired final cell density per well in the target volume (e.g., 5,000 cells/100 µL).

    • Prepare a bulk suspension of cells in a sterile reservoir to ensure homogeneity.

  • Seeding the Plate:

    • Continuously and gently mix the bulk cell suspension to prevent settling.

    • Using a multichannel pipette, dispense the calculated volume of cell suspension into the appropriate wells.

    • To avoid edge effects, do not use the outermost wells for experimental samples. Fill these with 100 µL of sterile media.

  • Incubation:

    • Gently rock the plate in north-south and east-west directions to ensure even cell distribution.

    • Place the plate in a humidified incubator at the appropriate temperature and CO2 level.

Protocol: Master Mix Preparation for Reagent Addition

Using a master mix is essential for ensuring that all wells receive the exact same concentration of a given reagent.

  • Calculate Requirements:

    • Determine the total number of wells that will receive the reagent. Add a 10% surplus to account for pipetting loss (e.g., for 20 wells, calculate for 22).

    • Determine the final concentration of the reagent needed in each well and the volume to be added.

  • Prepare Master Mix:

    • In a single sterile tube, combine the required amounts of media/buffer and the stock reagent for all wells (plus the 10% surplus).

    • Vortex or gently pipette to mix thoroughly.

  • Dispense Master Mix:

    • Using a calibrated pipette with fresh tips, dispense the calculated volume of the master mix into each designated well. This ensures each well receives an identical formulation.

Visualizing Sources of Variation

The total observed variability in an experiment is a composite of different factors. Understanding these components is the first step toward controlling them.

G Total Total Experimental Variability Biological Biological Variation (e.g., inter-patient, cell-to-cell) Total->Biological Process Process Variation (Methodological) Total->Process System System Variation (Instrumental) Total->System Random Random Error (e.g., pipetting mistake) Process->Random Systematic Systematic Error (e.g., calibration drift, edge effects) Process->Systematic

Caption: Components contributing to total experimental variability.

References

Technical Support Center: Overcoming Resistance to NS004 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in understanding and overcoming potential resistance to NS004 in cancer cell lines. Given that specific documented mechanisms of resistance to this compound are not widely reported in the literature, this guide synthesizes general principles of drug resistance and applies them to the known mechanisms of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action in cancer cells?

A1: this compound is a chemical compound known to function as an opener of large-conductance Ca2+-activated potassium (BK) channels.[1][2] In the context of cancer research, particularly in glioma cells, it has also been identified as an inhibitor of mitochondrial function.[2] Its anti-cancer effects are likely linked to its ability to disrupt ion homeostasis and induce mitochondrial stress, leading to apoptosis.

Q2: What are the potential (hypothesized) mechanisms of resistance to this compound?

A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its known functions and general principles of drug resistance, several hypotheses can be proposed:

  • Alterations in BK Channel Expression or Function: Cancer cells might downregulate the expression of BK channel subunits or acquire mutations that prevent this compound from effectively binding to and opening the channel.

  • Activation of Bypass Signaling Pathways: Cells could upregulate pro-survival signaling pathways, such as PI3K/Akt/mTOR or MAPK/ERK, to counteract the apoptotic signals induced by this compound.[3] The NF-κB pathway is another common culprit in chemoresistance, as it controls the expression of over 200 genes that promote cell survival.[4]

  • Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[3]

  • Mitochondrial Adaptations: Resistant cells might increase their mitochondrial mass or alter their mitochondrial dynamics to compensate for the inhibitory effects of this compound.

  • Changes in Cellular Metabolism: A shift in cellular metabolism, for example towards glycolysis even in the presence of oxygen (the Warburg effect), might make cells less dependent on mitochondrial respiration and thus less susceptible to mitochondrial inhibitors.[5]

Q3: How can I generate an this compound-resistant cancer cell line?

A3: Developing a drug-resistant cell line is a common method to study resistance mechanisms.[6][7] The general approach involves continuous or pulsed exposure of a sensitive cancer cell line to gradually increasing concentrations of this compound over a prolonged period (typically 6-12 months). This process selects for cells that have acquired resistance.[7]

Q4: What are the initial steps to characterize a newly developed this compound-resistant cell line?

A4: Once you have established a cell line that can proliferate in the presence of high concentrations of this compound, the following initial characterization steps are recommended:

  • Determine the IC50 Value: Quantify the degree of resistance by comparing the half-maximal inhibitory concentration (IC50) of this compound in the resistant line to that of the parental (sensitive) line using a cell viability assay.

  • Assess Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50 to see if the resistance phenotype is stable or reversible.

  • Cross-Resistance Studies: Test the resistant cell line's sensitivity to other compounds with similar or different mechanisms of action to understand the specificity of the resistance.

  • Molecular Analysis: Begin investigating the hypothesized resistance mechanisms by examining changes in gene and protein expression (e.g., BK channel subunits, ABC transporters, key proteins in survival pathways) using techniques like qPCR and Western blotting.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and potential resistance.

Problem/ObservationPossible Cause(s)Recommended Solution(s)
High variability in IC50 values between experiments. Inconsistent cell seeding density.[3][8] Cell passage number is too high or inconsistent. this compound instability in solution.Ensure a homogenous single-cell suspension before seeding.[3] Use cells within a consistent and low passage number range. Prepare fresh dilutions of this compound from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.[3]
No clear dose-response curve is observed. The concentration range of this compound is not optimal for the cell line. The incubation time is too short or too long. The chosen cell viability assay is not suitable.Broaden the range of this compound concentrations tested.[3] Perform a time-course experiment to determine the optimal incubation period. Consider using a different viability assay (e.g., crystal violet, CellTiter-Glo®) or an apoptosis assay.
Resistant cells show no change in mitochondrial membrane potential upon this compound treatment. The cells have developed mechanisms to maintain mitochondrial homeostasis. The primary mechanism of action in this cell line is not mitochondrial inhibition.Investigate mitochondrial adaptations, such as increased mitochondrial biogenesis (e.g., by measuring mitochondrial DNA content or expression of PGC-1α). Explore other potential mechanisms of this compound action and resistance, such as alterations in BK channel activity.
Western blot shows no change in the expression of a hypothesized resistance-related protein. The antibody is not specific or sensitive enough. The resistance is not mediated by a change in the total protein level of this target (e.g., it could be a change in protein activity or localization). This protein is not the primary driver of resistance in your model.Validate the antibody with positive and negative controls. Consider assays that measure protein activity (e.g., kinase assays) or cellular localization (e.g., immunofluorescence). Re-evaluate your hypothesis and investigate other potential resistance mechanisms.[3]

Quantitative Data Summary

The following tables are templates for summarizing your experimental data.

Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Resistance Index (Resistant IC50 / Parental IC50)
e.g., U-87 MG
e.g., A549
Your Cell Line

Table 2: Summary of Molecular Changes in this compound-Resistant Cells

TargetMethodFold Change in Resistant vs. Parental Cells (mRNA or Protein)p-value
e.g., KCNMA1 (BK channel alpha subunit)qPCR
e.g., ABCB1 (MDR1)Western Blot
e.g., p-Akt/Total AktWestern Blot
Your Target

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.

2. Western Blotting

  • Protein Extraction: Treat sensitive and resistant cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

3. Mitochondrial Membrane Potential Assay (e.g., using JC-1)

  • Cell Treatment: Seed sensitive and resistant cells in a suitable format (e.g., 96-well black-walled plate) and treat with this compound for the desired time.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with the JC-1 reagent (a cationic dye that accumulates in mitochondria) according to the manufacturer's protocol. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, it remains in a monomeric form that fluoresces green.

  • Fluorescence Measurement: Measure the red and green fluorescence using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Visualizations

cluster_NS004_Action This compound Mechanism of Action cluster_Resistance Hypothesized Resistance Mechanisms This compound This compound BK_channel BK Channel This compound->BK_channel Opens Mitochondria Mitochondria This compound->Mitochondria Inhibits Ion_Homeostasis Disrupted Ion Homeostasis BK_channel->Ion_Homeostasis Mito_Stress Mitochondrial Stress Mitochondria->Mito_Stress Apoptosis Apoptosis Ion_Homeostasis->Apoptosis Mito_Stress->Apoptosis BK_Mutation BK Channel Mutation/ Downregulation BK_Mutation->BK_channel Blocks Action Efflux_Pump Drug Efflux Pump (e.g., ABC Transporters) Efflux_Pump->this compound Reduces Intracellular Concentration Bypass_Pathway Bypass Survival Pathways (e.g., PI3K/Akt) Bypass_Pathway->Apoptosis Inhibits Mito_Adaptation Mitochondrial Adaptation Mito_Adaptation->Mito_Stress Counteracts

Caption: Hypothesized mechanism of this compound action and resistance pathways.

cluster_Workflow Workflow for Developing and Characterizing this compound-Resistant Cell Lines start Start with Parental (Sensitive) Cell Line culture Continuous/Pulsed Exposure to Increasing this compound Concentrations (6-12 months) start->culture selection Selection of Resistant Cell Population culture->selection expansion Expansion of Resistant Clones selection->expansion phenotype Phenotypic Characterization expansion->phenotype ic50 Determine IC50 vs. Parental Line phenotype->ic50 stability Assess Stability of Resistance phenotype->stability cross_resistance Test Cross-Resistance phenotype->cross_resistance mechanism Mechanistic Investigation ic50->mechanism stability->mechanism cross_resistance->mechanism western Western Blot (e.g., p-Akt, ABCB1) mechanism->western qpcr qPCR (e.g., KCNMA1) mechanism->qpcr functional Functional Assays (e.g., Mitochondrial Potential) mechanism->functional end Identify Resistance Mechanism(s) western->end qpcr->end functional->end

Caption: Experimental workflow for this compound resistance studies.

References

Validation & Comparative

A Comparative Analysis of NS004 and Genistein in CFTR Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators: NS004, a benzimidazolone analog, and genistein (B1671435), a naturally occurring isoflavone. Both compounds have been instrumental in the study of CFTR channel gating and serve as important tools in the development of therapeutics for cystic fibrosis. This document summarizes their performance based on experimental data, details the methodologies used for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: A Shared Pathway

Both this compound and genistein are potentiators of CFTR, meaning they increase the probability of the channel being in an open state. Research indicates that they share a common mechanism of action.[1] Their primary effect is exerted on CFTR channels that have already been phosphorylated by Protein Kinase A (PKA), a prerequisite for channel activity.[1][2][3] Neither compound activates CFTR in the absence of cAMP stimulation, which triggers the PKA-dependent phosphorylation cascade.[2][4]

The prevailing hypothesis is that both molecules directly interact with the CFTR protein, likely at or near the Nucleotide-Binding Domains (NBDs).[1][3] Specifically, they are thought to stabilize the open state of the channel by inhibiting ATP hydrolysis at NBD2.[1] This action increases the channel's open time and decreases its closed time, leading to an overall increase in chloride ion transport.[1] Despite some suggestions that their mechanisms might differ, considerable evidence points to this common pathway of stabilizing the ATP-bound, open conformation of the CFTR channel.[1][4]

cluster_membrane Cell Membrane CFTR CFTR (Closed) CFTR_P Phosphorylated CFTR (Closed) CFTR->CFTR_P PKA (via cAMP) CFTR_Open CFTR (Open) CFTR_P->CFTR_Open ATP Binding CFTR_Open->CFTR_P ATP Hydrolysis @ NBD2 This compound This compound This compound->CFTR_Open Inhibits ATP Hydrolysis Genistein Genistein Genistein->CFTR_Open Inhibits ATP Hydrolysis

Caption: Proposed common mechanism for this compound and genistein.

Quantitative Performance Comparison

This compound and genistein, while sharing a mechanism, exhibit different potencies and effects on CFTR channel kinetics. The following tables summarize key quantitative data from electrophysiological studies.

Table 1: Potency of CFTR Activation

This table compares the half-maximal effective concentration (EC₅₀) for ΔF508-CFTR activation. A lower EC₅₀ value indicates higher potency.

CompoundEC₅₀ (ΔF508-CFTR)Cell TypeReference
This compound 87 ± 14 nM3T3 Cells[1]
Genistein 4.4 ± 0.5 µM3T3 Cells[1]

Data clearly indicates that this compound is significantly more potent than genistein in activating the ΔF508-CFTR mutant.

Table 2: Effects on CFTR Channel Gating (Wild-Type CFTR)

This table details the effects of the compounds on the mean open and closed times of the wild-type CFTR channel, as determined by single-channel patch-clamp analysis.

ConditionMean Open Time (τₒ)Mean Closed Time (τₒ)Key EffectReference
Control (ATP alone) 0.302 ± 0.002 s0.406 ± 0.003 sBaseline channel activity[5]
Genistein (50 µM) τₒ₁ = 0.429 ± 0.003 sτₒ₂ = 2.033 ± 0.173 s2.410 ± 0.035 sInduces a prolonged open state and a prolonged closed state at higher concentrations[5]
This compound / Benzimidazolones IncreaseDecreaseIncreases open probability by increasing open time and decreasing closed time[1]

Note: Genistein exhibits a complex, bell-shaped dose-response curve, with potentiation at lower concentrations and inhibition at concentrations above 35 µM.[2][5] This inhibitory effect is associated with a prolonged closed state.[5] this compound and other benzimidazolone analogs consistently increase open probability by favorably altering both open and closed times.[1]

Experimental Methodologies

The characterization of this compound and genistein as CFTR potentiators relies on sophisticated electrophysiological and biochemical techniques. Below are detailed protocols for the key experiments cited.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through single CFTR channels, providing detailed information on channel gating (opening and closing).

Objective: To measure the activity of single CFTR channels in response to compounds.

Experimental Protocol:

  • Cell Culture: NIH-3T3 or Hi-5 insect cells expressing wild-type or mutant CFTR are cultured on glass coverslips.[2][5]

  • Channel Activation: Before the experiment, cells are incubated with a cAMP agonist like forskolin (B1673556) (e.g., 10 µM) and sometimes a phosphatase inhibitor like calyculin A (e.g., 25 nM) to ensure CFTR is phosphorylated.[2][6]

  • Patch Formation: A micropipette with a fire-polished tip is pressed against the cell membrane to form a high-resistance seal. An "inside-out" patch is then created by excising a small patch of the membrane, exposing the intracellular face of the CFTR protein to the bath solution.[2]

  • Solution Composition:

    • Pipette Solution (extracellular): Contains N-methyl-d-glucamine chloride (NMDG-Cl) (140 mM), MgCl₂ (2 mM), and CaCl₂ (5 mM).[2]

    • Bath Solution (intracellular): Contains NMDG-Cl (140 mM), MgCl₂ (2 mM), EGTA (5 mM), and ATP (e.g., 1 mM) to fuel channel gating.[2][7]

  • Data Acquisition: The membrane potential is clamped (e.g., at 50 mV). The current flowing through the single channel is recorded. Downward deflections typically represent channel openings.[2]

  • Compound Application: this compound or genistein is added to the bath solution at desired concentrations. The resulting changes in channel open probability, open time, and closed time are measured and analyzed.[2]

A Culture cells expressing CFTR B Incubate with Forskolin/cAMP to phosphorylate CFTR A->B C Form inside-out membrane patch B->C D Perfuse with ATP-containing bath solution C->D E Record baseline single-channel currents D->E F Add this compound or Genistein to bath solution E->F G Record potentiated channel currents F->G H Analyze channel open/closed kinetics and probability G->H

Caption: Experimental workflow for patch-clamp analysis.
Ussing Chamber Assay

This method measures net ion transport across an epithelial monolayer, providing a measure of overall CFTR activity at the tissue level.

Objective: To measure macroscopic chloride secretion across a polarized epithelial cell layer.

Experimental Protocol:

  • Cell Culture: Human bronchial epithelial (HBE) cells or other polarized epithelial cells (e.g., CFBE) are grown on permeable filter supports until they form a confluent, polarized monolayer with high electrical resistance.[8]

  • Chamber Mounting: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

  • Short-Circuit Current (Isc) Measurement: The potential difference across the monolayer is clamped to 0 mV, and the current required to do so (the Isc) is measured. This current is equivalent to the net ion transport across the epithelium.

  • Experimental Sequence:

    • Amiloride Addition: Amiloride is added to the apical side to block epithelial sodium channels (ENaC), isolating the chloride current.[8]

    • cAMP Stimulation: Forskolin (e.g., 10-20 µM) is added to the basolateral side to raise intracellular cAMP levels and activate CFTR channels. This results in an increase in Isc.[8][9]

    • Potentiator Addition: this compound or genistein is added to the apical side, and the subsequent increase in the forskolin-stimulated Isc is measured.

    • Inhibitor Addition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is indeed CFTR-dependent.[10]

Conclusion

Both this compound and genistein are valuable chemical probes for studying CFTR function. They act through a common mechanism, requiring PKA-dependent phosphorylation and stabilizing the open state of the channel by inhibiting ATP hydrolysis. The key distinctions lie in their potency and dose-response characteristics:

  • This compound is a highly potent potentiator, effective in the nanomolar range, making it a more specific and powerful tool for direct CFTR activation studies.[1]

  • Genistein is less potent and exhibits a more complex pharmacological profile, including inhibitory effects at higher concentrations.[5] Its action can also be influenced by its known role as a tyrosine kinase inhibitor, although its primary potentiation effect on CFTR appears to be direct.[3][5]

For researchers aiming for maximal and specific potentiation of CFTR, this compound represents a more suitable choice. Genistein, while a foundational tool in CFTR research, requires careful dose consideration to distinguish its potentiating effects from its inhibitory actions.

References

Comparative Analysis of NS004 Cross-Reactivity with Other Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the ion channel modulator NS004, with a focus on its cross-reactivity profile. This compound is primarily recognized as an activator of the large-conductance Ca2+-activated potassium (BK) channels. Understanding its selectivity is crucial for interpreting experimental results and assessing its therapeutic potential.

While comprehensive cross-reactivity data from a broad ion channel panel screening for this compound is not extensively available in the public domain, existing studies provide some insights into its selectivity. This guide summarizes the available experimental data and outlines standard methodologies for assessing ion channel cross-reactivity.

Executive Summary

This compound is a well-established activator of BK channels, promoting an increase in channel open probability. Limited available data suggests a degree of selectivity for BK channels over some other types of potassium channels. However, a comprehensive screening against a wider array of ion channels, including various voltage-gated sodium (Nav), calcium (Cav), and other potassium (Kv) channel subtypes, is necessary to fully delineate its off-target effects.

Data Presentation: this compound Cross-Reactivity

The following table summarizes the known effects of this compound on various ion channels based on available literature. It is important to note that the absence of evidence for an effect does not definitively rule out an interaction, especially for channels not yet tested.

Ion Channel TargetChannel FamilyKnown Effect of this compoundConcentration Range TestedSupporting Evidence
BK Channel (KCa1.1) Potassium Channel Activator 0.1 - 30 µM Increases whole-cell outward current; increases mean open time.
KATP ChannelPotassium ChannelNo significant effect1.0 µM (Glibenclamide)The effects of this compound were not modified by the KATP channel blocker glibenclamide.
SK ChannelPotassium ChannelNo significant effect0.1 µM (Apamin)The effects of this compound were not altered by the SK channel blocker apamin.
hERG (Kv11.1)Potassium ChannelNo significant effect1.0 µM (Dofetilide)The relaxant effects of this compound were not changed by the hERG channel blocker dofetilide.
Nav ChannelsSodium ChannelData not publicly available--
Cav ChannelsCalcium ChannelData not publicly available--
Other Kv ChannelsPotassium ChannelData not publicly available--

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

cluster_0 BK Channel Activation by this compound This compound This compound BK_channel BK Channel This compound->BK_channel Potentiates Activation Membrane_Hyperpolarization Membrane Hyperpolarization BK_channel->Membrane_Hyperpolarization K+ efflux leads to Ca_Influx Increased Intracellular Ca2+ Ca_Influx->BK_channel Activates Depolarization Membrane Depolarization Depolarization->Ca_Influx Opens voltage-gated Ca2+ channels

Caption: Simplified signaling pathway of BK channel activation.

cluster_1 Experimental Workflow for Ion Channel Selectivity Profiling start Start: Compound of Interest (this compound) primary_screen Primary Screen: Target of Interest (e.g., BK Channel) start->primary_screen secondary_screen Secondary Screen: Selectivity Panel (Nav, Cav, Kv, etc.) primary_screen->secondary_screen If active data_analysis Data Analysis: Determine EC50/IC50 Values secondary_screen->data_analysis conclusion Conclusion: Selectivity Profile data_analysis->conclusion

Caption: A typical workflow for assessing ion channel selectivity.

Experimental Protocols

A comprehensive assessment of this compound's cross-reactivity would involve electrophysiological studies on a panel of cell lines, each expressing a specific ion channel. The following is a representative protocol for patch-clamp electrophysiology, a gold-standard method for this type of analysis.

Objective: To determine the effect of this compound on a specific ion channel (e.g., Nav1.5, Cav1.2, hERG) expressed in a heterologous expression system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the ion channel of interest.

  • Cell culture reagents.

  • External solution (e.g., Tyrode's solution: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH).

  • Internal solution (e.g., for potassium channels: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, pH 7.2 with KOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition system).

  • Borosilicate glass capillaries for pipette fabrication.

Methodology:

  • Cell Preparation: Culture the HEK293 cells expressing the target ion channel to 50-80% confluency. On the day of the experiment, detach the cells and plate them onto glass coverslips in a recording chamber.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential appropriate for the ion channel being studied (e.g., -80 mV for Nav and Cav channels).

  • Voltage Protocol: Apply a voltage protocol designed to elicit currents from the specific ion channel. For example:

    • Nav Channels: From a holding potential of -100 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.

    • Cav Channels: From a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments.

    • Kv Channels: From a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments.

  • Compound Application:

    • Record baseline currents in the external solution.

    • Perfuse the recording chamber with the external solution containing various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM).

    • Allow sufficient time for the compound to reach equilibrium (typically 2-5 minutes).

    • Record currents in the presence of each concentration of this compound.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after the application of this compound.

    • Construct concentration-response curves to determine the EC₅₀ (for activators) or IC₅₀ (for inhibitors) of this compound for the tested ion channel.

    • Analyze any changes in channel gating properties (e.g., voltage-dependence of activation and inactivation).

Conclusion

The available data suggests that this compound is a selective activator of BK channels with limited off-target effects on the other potassium channels tested so far. However, the lack of comprehensive public data on its cross-reactivity with a broader range of ion channels, particularly Nav and Cav channels, represents a significant knowledge gap. Researchers utilizing this compound should be aware of this limitation and consider performing further selectivity profiling to ensure the accurate interpretation of their findings, especially when investigating complex physiological systems where multiple ion channels are expressed. The experimental protocol provided serves as a foundational method for such investigations.

A Comparative Analysis of NS004 and NS1619: Potent Activators of Large-Conductance Ca2+-Activated K+ (BK) Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two widely used benzimidazolone derivatives, NS004 and NS1619, which are known activators of large-conductance Ca2+-activated potassium (BK) channels. This document summarizes their effects on channel activity and mitochondrial function, supported by experimental data and detailed protocols.

At a Glance: this compound vs. NS1619

FeatureThis compoundNS1619
Chemical Name 5-trifluoromethyl-1-(5-chloro-2-hydroxyphenyl)-1,3-dihydro-2H-benzimidazole-2-one1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one
Primary Target Large-conductance Ca2+-activated K+ (BK) channelsLarge-conductance Ca2+-activated K+ (BK) channels
Primary Effect Increases BK channel open probability, mean open time, and voltage/calcium sensitivity.[1][2]Activates BK channels, leading to membrane hyperpolarization.[3][4][5]
Mitochondrial Effect Decreases mitochondrial membrane potential.Induces a concentration-dependent decrease in mitochondrial membrane potential.[4][6]

Quantitative Analysis

The following tables summarize the available quantitative data from comparative studies of this compound and NS1619.

Table 1: Comparative Efficacy on Mitochondrial Membrane Potential in LN229 Glioma Cells

CompoundEC50 for Mitochondrial Depolarization (μM)
This compound5.4 ± 0.8
NS16193.6 ± 0.4

Data from Debska et al. (2003). This study indicates that NS1619 is slightly more potent in inducing mitochondrial depolarization in this specific cell line.

Table 2: Comparative Effects on BK Channel Activity in Bovine Tracheal Smooth Muscle Cells

CompoundConcentration Range (μM)Effect on BK Channel Open State Probability
This compound3 - 30Concentration-related increase[7][8]
NS16193 - 30Concentration-related increase[7][8]

Data from Macmillan et al. (1995). This study demonstrates that both compounds are effective activators of BK channels in this tissue, though a direct quantitative comparison of potency (e.g., EC50) was not provided.

Mechanism of Action and Signaling Pathways

Both this compound and NS1619 exert their primary effects by directly activating BK channels. The activation of these channels, which are permeable to potassium ions (K+), leads to an efflux of K+ from the cell. This results in hyperpolarization of the cell membrane, making it less excitable. This fundamental mechanism underlies their effects in various cell types, including neurons and smooth muscle cells.

Signaling Pathway in Smooth Muscle Relaxation

In vascular smooth muscle cells, the activation of BK channels by compounds like this compound and NS1619 leads to membrane hyperpolarization. This hyperpolarization closes voltage-gated Ca2+ channels, reducing Ca2+ influx and leading to muscle relaxation and vasodilation.

NS004_NS1619 This compound / NS1619 BK_Channel BK Channel Activation NS004_NS1619->BK_Channel K_Efflux K+ Efflux BK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Inhibition Hyperpolarization->VGCC Ca_Influx Decreased Intracellular Ca2+ VGCC->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation

Signaling pathway of BK channel activators in smooth muscle.

Modulation of Neuronal Excitability

In neurons, the activation of BK channels contributes to the repolarization phase of the action potential and the subsequent afterhyperpolarization. By increasing K+ efflux, this compound and NS1619 can dampen neuronal excitability and reduce neurotransmitter release.

NS004_NS1619 This compound / NS1619 BK_Channel BK Channel Activation NS004_NS1619->BK_Channel K_Efflux Increased K+ Conductance BK_Channel->K_Efflux Repolarization Enhanced Action Potential Repolarization K_Efflux->Repolarization AHP Increased Afterhyperpolarization K_Efflux->AHP Excitability Decreased Neuronal Excitability Repolarization->Excitability AHP->Excitability Neurotransmitter_Release Reduced Neurotransmitter Release Excitability->Neurotransmitter_Release

Modulation of neuronal excitability by BK channel activators.

Experimental Protocols

Patch-Clamp Electrophysiology for BK Channel Activity

This protocol is a generalized procedure for recording BK channel activity in excised membrane patches (inside-out or outside-out configuration).

1. Cell Preparation:

  • Culture cells expressing BK channels (e.g., HEK293 cells stably expressing the channel, or primary cells like smooth muscle cells or neurons) on glass coverslips.

2. Solutions:

  • Pipette (extracellular) solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, pH 7.4 with KOH.

  • Bath (intracellular) solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, and a Ca2+ buffer system (e.g., EGTA) to control free Ca2+ concentration, pH 7.2 with KOH.

3. Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.

  • Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Excise the membrane patch to achieve the desired configuration (inside-out or outside-out).

  • Apply voltage-clamp protocols (e.g., voltage steps or ramps) to elicit channel activity.

  • Perfuse the bath with solutions containing different concentrations of this compound or NS1619 to determine their effects on channel open probability, conductance, and kinetics.

4. Data Analysis:

  • Analyze single-channel recordings to determine open probability (NPo), mean open time, and mean closed time.

  • Analyze whole-cell recordings to determine changes in current-voltage (I-V) relationships and activation kinetics.

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture with BK Channels Giga_Seal Form Giga-Ohm Seal Cell_Culture->Giga_Seal Solution_Prep Prepare Pipette & Bath Solutions Solution_Prep->Giga_Seal Pipette_Pulling Pull & Fire-Polish Patch Pipettes Pipette_Pulling->Giga_Seal Excise_Patch Excise Membrane Patch (Inside-out/Outside-out) Giga_Seal->Excise_Patch Voltage_Clamp Apply Voltage-Clamp Protocol Excise_Patch->Voltage_Clamp Compound_Application Perfuse with this compound/NS1619 Voltage_Clamp->Compound_Application Analyze_Kinetics Analyze Channel Kinetics (NPo, Open/Closed Times) Compound_Application->Analyze_Kinetics Analyze_IV Analyze I-V Relationship & Activation Curves Compound_Application->Analyze_IV

Experimental workflow for patch-clamp electrophysiology.

Mitochondrial Membrane Potential Assay using JC-1

This protocol describes the use of the JC-1 fluorescent probe to measure changes in mitochondrial membrane potential.

1. Cell Culture and Treatment:

  • Plate cells in a multi-well plate suitable for fluorescence microscopy or a plate reader.

  • Treat cells with desired concentrations of this compound, NS1619, or a vehicle control for the desired duration. A positive control for mitochondrial depolarization (e.g., CCCP) should be included.

2. JC-1 Staining:

  • Prepare a JC-1 staining solution (typically 1-10 µg/mL in cell culture medium).

  • Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubate at 37°C for 15-30 minutes, protected from light.

3. Washing:

  • Remove the staining solution and wash the cells with a suitable buffer (e.g., PBS or a provided assay buffer) to remove excess dye.

4. Fluorescence Measurement:

  • Microscopy: Healthy cells with high mitochondrial membrane potential will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or depolarized cells will show green fluorescent JC-1 monomers throughout the cytoplasm.

  • Plate Reader/Flow Cytometry: Measure fluorescence at two wavelength pairs:

    • J-aggregates (red): Excitation ~560 nm, Emission ~595 nm.

    • Monomers (green): Excitation ~485 nm, Emission ~535 nm.

5. Data Analysis:

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Off-Target Effects and Concluding Remarks

While both this compound and NS1619 are potent activators of BK channels, it is important to consider their potential off-target effects. Both compounds have been shown to affect mitochondrial function, leading to depolarization and inhibition of the respiratory chain.[9] NS1619 has also been reported to have other effects, such as inhibiting L-type Ca2+ channels at high concentrations.

References

Reproducibility of CFTR Modulator Effects: A Comparative Analysis in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of a compound's effect across different cell models is a cornerstone of preclinical drug development. This guide provides a comparative analysis of the effects of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, with a focus on correctors like VX-809 (Lumacaftor), in various cell lines. While the specific compound "NS004" is not widely documented in peer-reviewed literature, the principles of cell line-dependent effects are well-established for CFTR modulators. This guide will use data for the well-characterized corrector VX-809 to illustrate these principles.

Quantitative Data Summary

The efficacy of CFTR correctors can vary significantly depending on the cellular context. The following table summarizes the quantitative data for the corrector VX-809 in two commonly used cell lines: Fischer Rat Thyroid (FRT) cells and primary Human Bronchial Epithelial (HBE) cells.

Cell LineCompoundParameterValueReference
Fischer Rat Thyroid (FRT)VRT-768 (VX-809 analog)EC50 (Chloride Transport)7.9 ± 1.1 µM[1]
Fischer Rat Thyroid (FRT)VRT-768 (VX-809 analog)EC50 (F508del-CFTR Maturation)16 ± 6 µΜ[1]
Human Bronchial Epithelial (HBE)VX-809CFTR-mediated Chloride TransportAdditive effect with other correctors[1]

Note: VRT-768 is a precursor analog to VX-809, and its data in FRT cells is presented as a proxy for VX-809's activity in this cell line. The effect in HBE cells was described as additive with other correctors, highlighting the complexity of predicting responses.[1]

Signaling Pathway of CFTR Correction

The primary mechanism of action for CFTR correctors like VX-809 is to rescue the trafficking of the mutated CFTR protein (most commonly the F508del mutation) from the endoplasmic reticulum (ER) to the cell membrane.

CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_misfolded Misfolded F508del-CFTR Proteasome Proteasomal Degradation F508del_CFTR_misfolded->Proteasome ERAD Pathway CFTR_processing Processing & Maturation F508del_CFTR_misfolded->CFTR_processing Rescued Trafficking Functional_CFTR Functional CFTR Channel CFTR_processing->Functional_CFTR Insertion into Membrane This compound CFTR Corrector (e.g., VX-809) This compound->F508del_CFTR_misfolded Binds & Stabilizes

Figure 1. Mechanism of action of a CFTR corrector.

Experimental Workflow for Assessing CFTR Corrector Efficacy

The following diagram outlines a typical workflow for evaluating the efficacy of a CFTR corrector in a given cell line.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Functional Assay cluster_analysis Data Analysis cell_culture Culture Cells Expressing F508del-CFTR compound_treatment Treat cells with CFTR Corrector (e.g., VX-809) for 24-48h cell_culture->compound_treatment mount_chamber Mount cells in Ussing Chamber compound_treatment->mount_chamber measure_isc Measure Short-Circuit Current (Isc) mount_chamber->measure_isc stimulate_cftr Stimulate CFTR with Forskolin (B1673556) & Potentiator (e.g., Genistein) measure_isc->stimulate_cftr inhibit_cftr Inhibit CFTR with CFTRinh-172 stimulate_cftr->inhibit_cftr calculate_current Calculate CFTR-dependent Chloride Current inhibit_cftr->calculate_current compare_data Compare treated vs. untreated cells calculate_current->compare_data

Figure 2. Ussing chamber experimental workflow.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Fischer Rat Thyroid (FRT) cells stably expressing human F508del-CFTR or primary Human Bronchial Epithelial (HBE) cells from cystic fibrosis patients homozygous for the F508del mutation.

  • Culture Conditions: HBE cells are cultured at an air-liquid interface to achieve differentiation.[2] FRT cells are maintained in standard culture conditions.

  • Compound Incubation: Cells are incubated with the CFTR corrector (e.g., VX-809 at desired concentrations) or vehicle control (e.g., DMSO) for 24-48 hours prior to functional assays to allow for protein processing and trafficking.[1][2]

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a gold-standard method for measuring ion transport across epithelial tissues.

  • Chamber Setup: The cell monolayer, grown on a permeable support, is mounted in the Ussing chamber. Both the apical and basolateral chambers are filled with a pre-warmed Krebs-Bicarbonate Ringer (KBR) solution and gassed with 95% O2 / 5% CO2 at 37°C.[2]

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously recorded.

  • Pharmacological Manipulation:

    • Amiloride (100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC).

    • Forskolin (10-20 µM) is added to the basolateral side to raise intracellular cAMP and activate CFTR.

    • A CFTR potentiator, such as Genistein (50 µM) or Ivacaftor (1 µM), is added to the apical chamber to maximize CFTR channel opening.

    • Finally, a specific CFTR inhibitor, like CFTRinh-172 (10 µM), is added to the apical chamber to confirm that the measured current is CFTR-dependent.[2]

  • Data Analysis: The CFTR-dependent current is calculated as the difference between the peak current following the addition of forskolin and a potentiator, and the current remaining after the addition of the CFTR inhibitor.

Iodide Efflux Assay

This is a cell-based assay that provides a functional readout of CFTR activity.

  • Iodide Loading: Cells are incubated in a buffer containing sodium iodide.

  • Stimulation: The cells are then stimulated with a cAMP agonist (e.g., forskolin) to activate CFTR.

  • Efflux Measurement: The rate of iodide efflux from the cells through the activated CFTR channels is measured over time using an iodide-sensitive electrode.

Halide-Sensitive YFP Quenching Assay

This is a high-throughput screening-compatible assay.

  • Cell Preparation: Cells are co-transfected with a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR variant of interest.

  • Assay Principle: In the presence of chloride, the YFP fluoresces. When the extracellular solution is replaced with an iodide-containing buffer, iodide enters the cell through activated CFTR channels and quenches the YFP fluorescence.

  • Measurement: The rate of fluorescence quenching is proportional to the CFTR channel activity.[3]

Logical Relationship for Reproducibility Assessment

The assessment of reproducibility hinges on the consistent performance of a compound across different experimental systems.

Reproducibility_Logic cluster_invitro In Vitro Models cluster_exvivo Ex Vivo Models cluster_invivo In Vivo Models cell_line_A Cell Line A (e.g., FRT) consistent_effect Consistent Pharmacological Effect cell_line_A->consistent_effect cell_line_B Cell Line B (e.g., HBE) cell_line_B->consistent_effect organoids Patient-derived Organoids organoids->consistent_effect animal_models Animal Models animal_models->consistent_effect reproducible_data High Reproducibility consistent_effect->reproducible_data

Figure 3. Logic for assessing reproducibility.

References

NS004 as a Positive Control for Maxi-K Channel Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The large-conductance calcium-activated potassium channel, commonly known as the Maxi-K, BK, or KCa1.1 channel, plays a crucial role in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release. Its modulation presents a significant therapeutic target for a range of conditions, including stroke, hypertension, and overactive bladder. In the study of Maxi-K channel function and the development of novel modulators, the use of reliable positive controls is paramount. NS004 has historically been utilized for this purpose. This guide provides a comprehensive comparison of this compound with other commercially available Maxi-K channel openers, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their studies.

Performance Comparison of Maxi-K Channel Openers

The selection of a suitable positive control depends on several factors, including potency, selectivity, and the specific experimental context. The following table summarizes the key performance indicators for this compound and its common alternatives. It is important to note that EC50 values can vary depending on the experimental conditions, such as cell type, membrane potential, and intracellular calcium concentration.

CompoundChemical ClassPotency (EC50)Selectivity & Off-Target EffectsReference(s)
This compound Benzimidazolone5.4 ± 0.8 µMAlso activates the cystic fibrosis transmembrane conductance regulator (CFTR) channel.[1] May inhibit mitochondrial function at higher concentrations.[1]
NS1619 Benzimidazolone3.6 ± 0.4 µMCan have off-target effects on L-type Ca2+ channels and other potassium channels.[1][2] It has been shown to induce mitochondrial depolarization.[3][1]
NS11021 Biarylthiourea~0.4 - 2.1 µMReported to be more potent and specific than NS1619.[4][5] At higher concentrations, it may also activate voltage-gated K+ channels.[6][4][5][7]
BMS-204352 Fluoro-oxindole392 nMAlso a potent opener of KCNQ voltage-gated potassium channels.[8][9][10][8][9][10][11]
Dehydrosoyasaponin-I (DHS-I) Triterpene GlycosidePotent activation in the nanomolar rangeActs on the intracellular side of the channel and its effect may be dependent on the presence of the β1 subunit.[12][13][12][13][14][15]

Experimental Protocols

The following is a detailed protocol for a standard whole-cell patch-clamp experiment to evaluate the activity of Maxi-K channel openers.

Whole-Cell Patch-Clamp Recording of Maxi-K Channel Currents

1. Cell Preparation:

  • Culture cells expressing Maxi-K channels (e.g., HEK293 cells stably expressing the channel, or primary smooth muscle cells) on glass coverslips.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a desired free Ca2+ concentration (e.g., buffered with CaCl2 to achieve 1 µM). Adjust pH to 7.2 with KOH.

  • Compound Stock Solutions: Prepare concentrated stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO). Make final dilutions in the extracellular solution immediately before use.

3. Pipette Preparation:

  • Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.

  • Fire-polish the pipette tips to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Fill the pipette with the filtered intracellular solution and mount it on the micromanipulator.

4. Recording Procedure:

  • Approach a target cell with the patch pipette while applying slight positive pressure.

  • Once the pipette touches the cell membrane (indicated by an increase in resistance), release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of, for example, -60 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit Maxi-K channel currents.

  • After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing the test compound at the desired concentration.

  • Record the currents in the presence of the compound and after washout.

5. Data Analysis:

  • Measure the peak outward current at each voltage step before, during, and after compound application.

  • To quantify the effect of the compound, construct a concentration-response curve by applying a range of concentrations and calculate the EC50 value.

  • The effect of the compound can also be assessed by measuring the shift in the voltage-activation curve.

Signaling Pathways and Experimental Workflows

G-Protein Coupled Receptor (GPCR) Signaling to Maxi-K Channel Activation

Maxi-K channels can be activated by various signaling pathways, including those initiated by G-protein coupled receptors (GPCRs). The following diagram illustrates a common pathway where the activation of a Gq-coupled receptor leads to an increase in intracellular calcium and subsequent activation of Maxi-K channels.

GPCR_MaxiK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates MaxiK Maxi-K Channel K⁺ Efflux K⁺ Efflux MaxiK->K⁺ Efflux Mediates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca Ca²⁺ Ca->MaxiK Activates IP3R->Ca Releases Ligand Ligand Ligand->GPCR Binds MaxiK_Screening_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization cluster_optimization Lead Optimization HTS Primary Screen (e.g., Fluorescence-based assay) Hit_ID Hit Identification HTS->Hit_ID Identifies Secondary_Screen Secondary Screen (Automated Patch-Clamp) Hit_ID->Secondary_Screen Progresses to Potency Potency & Efficacy Determination (Manual Patch-Clamp) Secondary_Screen->Potency Confirms Selectivity Selectivity Profiling (Panel of other ion channels) Potency->Selectivity Characterizes SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Informs Lead_Candidate Lead Candidate Selection SAR->Lead_Candidate Leads to

References

Independent Verification of CFTR Modulator Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different classes of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, supported by experimental data. Due to the limited availability of specific published findings for "NS004," this document focuses on a comparative analysis of well-established and approved CFTR modulators. The principles and methodologies described herein can be applied to the evaluation of any novel modulator, including this compound, as data becomes publicly available.

Introduction to CFTR Modulators

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial surfaces.[1][2][3] Defective CFTR protein leads to dehydrated mucus, chronic infections, and progressive lung damage.[4][5] CFTR modulators are a class of drugs that aim to correct the function of the faulty CFTR protein.[1][6] They are broadly categorized into two main classes:

  • Correctors: These molecules aim to rescue the trafficking of misfolded CFTR protein (such as the F508del mutation), enabling it to reach the cell surface. Examples include Lumacaftor and Tezacaftor.

  • Potentiators: These drugs increase the channel opening probability (gating) of the CFTR protein that is already present at the cell surface. Ivacaftor is a well-known potentiator.[1]

Often, a combination of correctors and potentiators is used, particularly for patients with the common F508del mutation.[7] More recent therapies, such as Trikafta (Elexacaftor/Tezacaftor/Ivacaftor), are triple-combination regimens that have shown significant clinical benefit.[6][8]

Comparative Efficacy of CFTR Modulators

The following tables summarize the clinical efficacy of representative CFTR modulators based on key outcome measures from clinical trials.

Table 1: Improvement in Lung Function (Percent Predicted Forced Expiratory Volume in 1 second, ppFEV1)

CFTR Modulator/CombinationPatient Population (Genotype)Mean Absolute Improvement in ppFEV1 vs. PlaceboReference
IvacaftorG551D homozygous10.6 percentage points[1]
Lumacaftor/IvacaftorF508del homozygous2.6-4.0 percentage points[7]
Tezacaftor/IvacaftorF508del homozygous4.0 percentage points[7]
Elexacaftor/Tezacaftor/IvacaftorF508del homozygous10.0 percentage points (vs. Tezacaftor/Ivacaftor)[8]
Elexacaftor/Tezacaftor/IvacaftorOne F508del mutation13.8-14.3 percentage points[7][8]

Table 2: Reduction in Sweat Chloride (SwCl) Concentration

CFTR Modulator/CombinationPatient Population (Genotype)Mean Absolute Reduction in SwCl (mmol/L) vs. PlaceboReference
IvacaftorG551D homozygous-48.1 mmol/L[1]
Lumacaftor/IvacaftorF508del homozygous-31.0 mmol/L[7]
Tezacaftor/IvacaftorF508del homozygousNot specified in provided search results
Elexacaftor/Tezacaftor/IvacaftorF508del homozygous-45.1 mmol/L (vs. Tezacaftor/Ivacaftor)[8]
Elexacaftor/Tezacaftor/IvacaftorOne F508del mutation-41.8 mmol/L[8]

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the efficacy of CFTR modulators in vitro.

Ussing Chamber Assay for CFTR-Mediated Chloride Current

This assay is a gold-standard method to measure ion transport across epithelial cell monolayers.

Objective: To quantify the increase in CFTR-mediated chloride secretion in response to a test compound in primary human bronchial epithelial (HBE) cells with specific CFTR mutations.

Methodology:

  • Cell Culture: HBE cells from CF patients are cultured on permeable supports until they form a polarized and differentiated monolayer.

  • Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral chambers. The voltage across the monolayer is clamped to 0 mV.

  • Baseline Measurement: The baseline short-circuit current (Isc), a measure of net ion transport, is recorded.

  • Ion Channel Inhibition/Activation:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin (an adenylyl cyclase activator) is added to raise intracellular cAMP levels and activate CFTR. .

  • Compound Addition: The CFTR modulator (e.g., a potentiator) is added to the apical side, and the change in Isc is measured. For correctors, cells are pre-incubated with the compound for several hours to days before the assay.

  • CFTR Inhibition: A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc following the addition of the modulator is calculated and compared to a vehicle control.

YFP-Halide Quenching Assay for High-Throughput Screening

This cell-based fluorescence assay is used for high-throughput screening of CFTR modulators.

Objective: To rapidly screen for compounds that increase CFTR channel activity.

Methodology:

  • Cell Line: A stable cell line (e.g., Fischer Rat Thyroid - FRT) co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR mutant of interest is used.

  • Assay Preparation: Cells are plated in multi-well plates.

  • Compound Incubation: Test compounds are added to the wells and incubated for a specific period.

  • Fluorescence Measurement: The baseline YFP fluorescence is measured using a plate reader.

  • Halide Addition: A stimulus solution containing iodide is rapidly added to the wells.

  • Quenching Measurement: If the CFTR channels are open, iodide flows into the cells and quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.

  • Data Analysis: The initial rate of quenching is calculated and compared between compound-treated and vehicle-treated wells.

Visualizations

Signaling Pathway of CFTR Activation

CFTR_Activation Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR_channel CFTR Channel (Closed) PKA->CFTR_channel Phosphorylates CFTR_open CFTR Channel (Open) CFTR_channel->CFTR_open Gating Chloride Cl- CFTR_open->Chloride Efflux Potentiator Potentiator (e.g., Ivacaftor) Potentiator->CFTR_open Increases Opening

Caption: Agonist binding to GPCR activates PKA, which phosphorylates and opens the CFTR channel.

Experimental Workflow for CFTR Modulator Evaluation

Experimental_Workflow start Start hts High-Throughput Screen (e.g., YFP-Halide Assay) start->hts hit_id Hit Identification hts->hit_id lead_opt Lead Optimization (Medicinal Chemistry) hit_id->lead_opt in_vitro In Vitro Validation (Ussing Chamber on HBE cells) lead_opt->in_vitro preclinical Preclinical Studies (Animal Models) in_vitro->preclinical clinical Clinical Trials (Phase I-III) preclinical->clinical end Approved Drug clinical->end

Caption: A generalized workflow for the discovery and development of new CFTR modulator drugs.

References

Safety Operating Guide

Essential Safety and Handling Guide for Novel Compound NS004

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is a generalized framework for handling a novel chemical substance, designated here as NS004, in a research and development setting. No specific Safety Data Sheet (SDS) for a compound with the identifier "this compound" is publicly available. This document is intended to serve as a foundational template for establishing safe laboratory practices. All procedures must be adapted to the specific, experimentally determined properties and hazards of the actual substance being handled. A thorough risk assessment must be conducted by qualified personnel before commencing any work.

Immediate Safety and Handling Information

This section provides essential information for the immediate and safe handling of a novel chemical compound like this compound. It is crucial to assume that an unknown substance is hazardous until proven otherwise.

1. Personal Protective Equipment (PPE):

Appropriate PPE is the first line of defense against potential exposure. The selection of PPE will depend on the physical form of this compound (e.g., solid, liquid, volatile) and its yet-to-be-determined toxicological properties.

Table 1: Recommended Personal Protective Equipment for this compound

Protection Type Equipment Specifications and Use Cases
Eye and Face Protection Safety glasses with side shields, chemical splash goggles, or a face shield.Goggles should be worn when there is a splash hazard. A face shield provides additional protection for the face and neck.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).The choice of glove material must be based on chemical compatibility testing. Double-gloving is recommended when handling highly potent or unknown substances.
Body Protection Laboratory coat, chemical-resistant apron.A flame-resistant lab coat should be worn if this compound is flammable. An apron provides an additional layer of protection against spills.
Respiratory Protection Fume hood, N95 respirator, or a higher level of respiratory protection.All work with volatile or powdered forms of this compound should be conducted in a certified chemical fume hood. Respiratory protection may be required for weighing and transfer operations outside of a fume hood.

2. Engineering Controls:

Engineering controls are designed to remove the hazard at the source and are a critical component of safe handling.

  • Ventilation: All procedures involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Containment: For highly potent or hazardous compounds, glove boxes or other containment solutions should be utilized.

3. Hygiene Practices:

Strict hygiene practices are essential to prevent accidental exposure and contamination.

  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Do not eat, drink, or apply cosmetics in areas where this compound is handled.

  • Remove all PPE before leaving the laboratory.

Operational and Disposal Plans

A clear plan for the handling and disposal of this compound and associated waste is critical for maintaining a safe laboratory environment.

1. Spill Response:

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuation: Evacuate the immediate area of the spill.

  • Notification: Inform the laboratory supervisor and the institutional safety office.

  • Cleanup: Spill cleanup should only be performed by trained personnel with the appropriate PPE and spill kits. The specific absorbent material will depend on the properties of this compound.

2. Waste Disposal:

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Segregate this compound waste from other laboratory waste streams.

  • Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and appropriate hazard warnings.

  • Disposal: Dispose of all this compound waste through the institution's hazardous waste management program.

Experimental Protocols

The following is a generalized protocol for a preliminary risk assessment of a novel compound like this compound.

Protocol: Preliminary Hazard Evaluation of this compound

  • Literature Review: Conduct a comprehensive search for any available data on this compound or structurally related compounds to anticipate potential hazards.

  • Physical and Chemical Properties Determination:

    • Determine the physical state (solid, liquid, gas) at room temperature.

    • Measure the melting point and boiling point.

    • Assess solubility in common laboratory solvents. .

  • Stability Assessment:

    • Evaluate stability under various conditions (e.g., light, air, temperature).

    • Test for reactivity with common laboratory reagents.

  • Toxicity Assessment (In Vitro):

    • Conduct preliminary in vitro cytotoxicity assays to estimate the potential toxicity.

Visualizations

Diagram 1: this compound Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Don Personal Protective Equipment (PPE) a->b c Work in a Certified Fume Hood b->c d Perform Experimental Procedures c->d e Decontaminate Work Surfaces d->e f Segregate and Label Hazardous Waste e->f g Doff PPE f->g h Wash Hands Thoroughly g->h

A high-level workflow for the safe handling of this compound.

Diagram 2: this compound Disposal Pathway

G cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal A Contaminated Solids (e.g., gloves, pipette tips) C Labeled Solid Waste Container A->C B Contaminated Liquids (e.g., solvents, reaction mixtures) D Labeled Liquid Waste Container B->D E Institutional Hazardous Waste Pickup C->E D->E F Incineration or Other Approved Disposal Method E->F

A logical flow for the proper disposal of this compound-contaminated waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.